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  • Product: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • CAS: 74467-63-3

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide: A Scientific Inquiry

To our valued researchers, scientists, and drug development professionals, In the dynamic landscape of pharmacological research, the precise characterization of novel chemical entities is paramount to understanding their...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

In the dynamic landscape of pharmacological research, the precise characterization of novel chemical entities is paramount to understanding their therapeutic potential and mechanism of action. A critical initial step in this process is the determination of a compound's in vitro receptor binding affinity profile. This guide was intended to provide an in-depth technical overview of the receptor binding profile of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide .

Following a comprehensive and systematic search of publicly available scientific literature and databases, it has been determined that there is currently no specific in vitro receptor binding affinity data published for the exact chemical structure of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide .

Our extensive investigation included searches for this compound and its close structural analogs across numerous pharmacological and chemical databases. The search results yielded information on a variety of related acetamide and pyrrolidine derivatives, some of which exhibit interesting biological activities. For instance, more complex molecules incorporating the 2-(4-methoxyphenyl)acetamide core have been investigated as selective serotonin 2A (5-HT2A) receptor inverse agonists[1]. Additionally, various pyrrolidine-containing compounds have been explored for their potential as anticonvulsants, sigma-1 receptor modulators, and acetylcholinesterase (AChE) inhibitors[2][3].

However, it is crucial to emphasize that the binding affinities and functional activities of these related compounds cannot be directly extrapolated to predict the profile of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. Minor structural modifications can lead to significant changes in receptor affinity, selectivity, and functional pharmacology.

Therefore, without direct experimental data, any discussion on the receptor binding profile of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide would be speculative and would not meet the rigorous standards of scientific integrity and accuracy that this guide intended to uphold.

We are committed to providing our audience with reliable and actionable scientific information. Should in vitro receptor binding data for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide become available in the future, we will endeavor to provide a comprehensive technical guide as originally envisioned.

We encourage researchers with an interest in this molecule to consider conducting receptor screening and binding assays to elucidate its pharmacological profile. Such studies would be a valuable contribution to the field and could uncover novel therapeutic applications.

References

  • J Pharmacol Exp Ther. 2004 Sep;310(3):943-51.

  • Perelman School of Medicine at the University of Pennsylvania.

  • National Center for Biotechnology Information.

  • ChEMBL.

  • Frontiers Media S.A.

Sources

Exploratory

Preliminary Toxicity Screening and LD50 Determination of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide: A Technical Guide

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) represents a structural class of pyrrolidine-acetamide derivatives frequently utilized as building blocks in medicinal chemistry and novel psychoactive substance (NPS) research. Characterized by a pyrrolidine ring, an acetamide moiety, and a para-methoxy substituted phenyl group, this compound presents a unique toxicokinetic profile.

This whitepaper provides an authoritative, step-by-step framework for conducting preliminary acute oral toxicity screening and determining the median lethal dose (LD50). By moving away from obsolete, animal-intensive methodologies (e.g., OECD 401) and adopting the OECD Test Guideline 423 (Acute Toxic Class Method) , researchers can achieve statistically robust Globally Harmonized System (GHS) categorization while strictly adhering to modern 3R (Replacement, Reduction, Refinement) ethical principles [3].

Physicochemical & In Silico Toxicological Profiling

Before initiating in vivo studies, a rigorous evaluation of the compound's structural causality is required to predict its physiological behavior and select the appropriate starting dose.

Structural Causality and Target Organ Toxicity

The pyrrolidine ring is a highly versatile scaffold in drug discovery. Its sp³-hybridized nature and pseudorotation capabilities allow for excellent three-dimensional pharmacophore coverage, while its secondary amine nitrogen confers significant basicity [1]. However, this basicity and high lipophilicity allow pyrrolidine derivatives to easily cross the blood-brain barrier (BBB).

In silico predictions and GHS classifications for structurally analogous pyrrolidine-acetamides flag this compound for Acute Tox. 4 (oral) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure). STOT SE 3 strongly indicates transient central nervous system (CNS) depression, meaning researchers must closely monitor for clinical signs such as lethargy, ataxia, and respiratory depression during the screening phase.

Vehicle Selection and Formulation Causality

Because the aqueous solubility of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide can be limited depending on its salt form, selecting the right vehicle is critical. If a co-solvent like Polyethylene Glycol (PEG) 400 or Dimethyl Sulfoxide (DMSO) is required, the solvent dose must be strictly controlled. Toxicological artifacts caused by solvents are a primary reason for assay failure; the administered solvent volume must never exceed 25% of the solvent’s own established LD50 [2].

ToxPathway Admin Oral Administration of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide Absorption GI Absorption & Hepatic First-Pass (CYP450 O-demethylation) Admin->Absorption Distribution Systemic Circulation & Blood-Brain Barrier Crossing Absorption->Distribution Target1 CNS Interaction (STOT SE 3) Distribution->Target1 High Lipophilicity Target2 Metabolic Clearance Distribution->Target2 Hepatic Oxidation Effect1 Lethargy / Drowsiness Target1->Effect1 Effect2 Ataxia / Motor Deficits Target1->Effect2 Excretion Renal Excretion of Lactam Metabolites Target2->Excretion

Caption: Proposed toxicokinetic and toxicodynamic pathway leading to STOT SE 3 clinical signs.

Strategic Framework: OECD Test Guideline 423

The OECD Test Guideline 423 is a stepwise procedure utilizing only 3 animals of a single sex per step. It is a self-validating system: the mortality outcome of one step dictates the dose of the next, eliminating the need for arbitrary dose-ranging and drastically reducing animal use [3].

Why start at 300 mg/kg? Based on the GHS Acute Tox. 4 prediction for this compound class, the LD50 is hypothesized to fall between 300 mg/kg and 2000 mg/kg. Starting at 300 mg/kg prevents unnecessary mortality that would occur if the 2000 mg/kg limit dose were used initially, while minimizing the number of steps required to reach the final classification.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Animal Preparation & Husbandry
  • Model Selection: Select nulliparous, non-pregnant female Wistar or Sprague-Dawley rats (8–12 weeks old). Females are utilized as they are generally slightly more sensitive to acute toxicity than males, providing a conservative safety margin [3].

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast the rats overnight (approx. 12 hours) prior to dosing. Water should remain available ad libitum. Fasting ensures uniform gastric emptying and prevents food-drug binding interactions that could artificially lower the compound's bioavailability.

Phase 2: Dose Formulation
  • Vehicle Preparation: Suspend 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in 0.5% Carboxymethylcellulose (CMC) or dissolve in a maximum of 10% DMSO/90% saline.

  • Volume Control: The administration volume must not exceed 1 mL/100g of body weight to prevent gastric distension, which can induce stress-related physiological changes.

Phase 3: Administration & Stepwise Progression
  • Dosing: Administer the 300 mg/kg dose via oral gavage using a specialized bulb-tipped gastric intubation needle.

  • Post-Dose Fasting: Withhold food for an additional 3–4 hours post-administration to ensure complete absorption.

  • Observation Schedule: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days.

  • Clinical Signs to Record: Document changes in skin/fur, mucous membranes, and specifically monitor for STOT SE 3 indicators: tremors, convulsions, salivation, lethargy, and coma.

Phase 4: Necropsy
  • Gross Pathology: At the end of the 14-day observation period (or immediately upon humane sacrifice of moribund animals), perform a gross necropsy.

  • Organ Inspection: Examine the liver (for signs of metabolic stress/hepatomegaly) and the kidneys.

OECD423 Start Initial Dose: 300 mg/kg (3 Female Rats) Mortality01 0 to 1 Deaths (Low Toxicity) Start->Mortality01 Mortality23 2 to 3 Deaths (High Toxicity) Start->Mortality23 Dose2000 Next Step: 2000 mg/kg (3 Female Rats) Mortality01->Dose2000 Escalate Dose Dose50 Next Step: 50 mg/kg (3 Female Rats) Mortality23->Dose50 Reduce Dose Cat4 GHS Category 4 (LD50: 300 - 2000 mg/kg) Dose2000->Cat4 2-3 Deaths Cat5 GHS Category 5 / Unclassified (LD50 > 2000 mg/kg) Dose2000->Cat5 0-1 Deaths Dose50->Cat4 0-1 Deaths Cat3 GHS Category 3 (LD50: 50 - 300 mg/kg) Dose50->Cat3 2-3 Deaths

Caption: Stepwise dose progression and GHS classification based on OECD TG 423 mortality outcomes.

Data Presentation & LD50 Calculation

Unlike older methods that provide an exact point estimate for the LD50, the OECD 423 method provides a statistically validated range that maps directly to GHS hazard categories. The data should be summarized as follows to ensure regulatory compliance.

Table 1: GHS Classification Matrix for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

GHS Hazard CategoryEstimated LD50 RangeMortality at 300 mg/kg StepMortality at 2000 mg/kg StepRequired Labeling (Pictogram)
Category 3 50 – 300 mg/kg≥ 2/3 deathsTesting haltedSkull and Crossbones (Toxic)
Category 4 300 – 2000 mg/kg≤ 1/3 deaths≥ 2/3 deathsExclamation Mark (Harmful)
Category 5 2000 – 5000 mg/kg0 deaths≤ 1/3 deathsNone (May be harmful)

Note: If 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide falls into Category 4 (the most probable outcome based on structural analogs), the compound must be handled with standard PPE, and subsequent sub-acute (28-day) toxicity studies should be dosed at fractions of the 300 mg/kg threshold.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry (Springer) URL: [Link]

  • Title: Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 Source: Arzneimittelforschung (PubMed) URL: [Link]

  • Title: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 (OECD iLibrary) URL: [Link]

Foundational

Primary Metabolic Pathways of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary Understanding the metabolic fate of novel chemical entities is a critical gateway in drug development and toxicology. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a structurally complex acetamide d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of novel chemical entities is a critical gateway in drug development and toxicology. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a structurally complex acetamide derivative characterized by an electron-rich 4-methoxyphenyl ring and a saturated pyrrolidine heterocycle. When exposed to the oxidative environment of Human Liver Microsomes (HLMs), this compound undergoes rapid Phase I biotransformation.

This technical whitepaper provides an in-depth analysis of the compound's primary metabolic pathways—specifically O-demethylation, pyrrolidine ring oxidation, and N-dealkylation. Furthermore, it establishes a self-validating, field-proven experimental protocol for mapping these enzymatic transformations in vitro, ensuring high-fidelity data suitable for pharmacokinetic modeling.

Structural Vulnerabilities & Mechanistic Rationale

The molecular architecture of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide dictates its interaction with the active sites of Cytochrome P450 (CYP450) enzymes. The primary metabolic routes are governed by the electron density and steric accessibility of its functional groups.

Aromatic O-Demethylation (Major Phase I Pathway)

The 4-methoxyphenyl moiety is highly susceptible to oxidative cleavage. Cytochrome P450 enzymes (predominantly CYP2D6 and CYP2C9) catalyze this O-demethylation via a Hydrogen Atom Transfer (HAT) mechanism[1].

Causality & Mechanism: The catalytic cycle begins with the abstraction of a hydrogen atom from the methoxy methyl group by the highly reactive iron(IV)-oxo porphyrin radical cation (Compound I) within the CYP active site[1]. This creates a transient carbon-centered radical. A rapid "oxygen rebound" step follows, forming an unstable hemiacetal intermediate[2]. Because hemiacetals of phenols are thermodynamically unstable in aqueous environments, the intermediate spontaneously decomposes into formaldehyde and a stable phenol metabolite: 2-(4-hydroxyphenyl)-2-pyrrolidin-1-ylacetamide [2].

Pyrrolidine Ring Oxidation

The pyrrolidine ring presents secondary sites for CYP-mediated oxidation, a process primarily driven by the highly abundant CYP3A4 isoform[3].

Causality & Mechanism: Oxidation typically occurs at the alpha-carbon adjacent to the nitrogen atom. The enzyme abstracts an electron or hydrogen, leading to an iminium ion intermediate[3]. Depending on the subsequent trapping mechanism, this pathway diverges into two distinct outcomes:

  • Lactam Formation: Further oxidation of the alpha-carbon yields a stable 2-pyrrolidone derivative (+14 Da mass shift).

  • Ring Opening: Hydrolysis of the iminium ion results in the cleavage of the pyrrolidine ring, forming an aminoaldehyde intermediate that is often further oxidized to a carboxylic acid.

N-Dealkylation

Prolonged incubation or high CYP3A4 activity can lead to complete N-dealkylation. This involves the oxidative cleavage of the C-N bond connecting the pyrrolidine ring to the acetamide core, resulting in the loss of the entire pyrrolidine moiety and the generation of a primary amine (2-amino-2-(4-methoxyphenyl)acetamide ).

Metabolic_Pathways Parent 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (Parent Compound) ODemethyl O-Demethylation (Phenol Metabolite) CYP2D6 / CYP2C9 Parent->ODemethyl HAT Mechanism (-14 Da) PyrOx Pyrrolidine Oxidation (Lactam / Ring-Opened) CYP3A4 Parent->PyrOx Alpha-Hydroxylation (+14 / +16 Da) NDealkyl N-Dealkylation (Primary Amine) CYP3A4 Parent->NDealkyl C-N Cleavage (-54 Da)

Primary CYP450-mediated metabolic pathways of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Self-Validating Experimental Protocol: HLM Incubation

To ensure a high degree of trustworthiness and reproducibility, the in vitro assay must isolate Phase I metabolism while controlling for non-specific binding and spontaneous chemical degradation[4]. Human liver microsomes provide a robust subcellular fraction rich in CYP450 enzymes but require specific exogenous cofactors to function[5].

Rationale for Assay Design
  • NADPH Regenerating System: CYP enzymes are monooxygenases that require a continuous supply of electrons. Nicotinamide Adenine Dinucleotide Phosphate (NADPH) serves as the obligate electron donor for the CYP catalytic cycle[5].

  • Magnesium Chloride (MgCl₂): Mg²⁺ is a critical divalent cation cofactor that facilitates the structural interaction and electron transfer between CYP enzymes and NADPH-cytochrome P450 reductase[5].

  • Positive Controls: A self-validating system must prove that the enzymes were active during the specific incubation. Dextromethorphan is included as a positive control for CYP2D6 (monitoring its O-demethylation to dextrorphan), and Verapamil is used for CYP3A4[4].

Step-by-Step Methodology
  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[5].

  • Pre-incubation: In a 96-well plate, combine pooled HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration) and the respective positive controls[4]. Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (or an equivalent NADPH regenerating system) to all test wells[5]. Negative control wells must receive an equivalent volume of buffer instead of NADPH to account for non-CYP-mediated degradation.

  • Quenching: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard. The organic solvent immediately denatures the microsomal proteins, permanently halting enzymatic activity[4].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to clean vials for LC-MS/MS analysis[4].

HLM_Workflow Prep 1. Preparation HLM + Buffer + MgCl2 PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Init 3. Initiation Add 1mM NADPH PreInc->Init Quench 4. Quenching Cold ACN + IS Init->Quench Analysis 5. LC-MS/MS Metabolite Profiling Quench->Analysis

Self-validating in vitro HLM incubation workflow for metabolic stability and profiling.

Quantitative Data Presentation: Expected LC-MS/MS Profile

To facilitate rapid identification during LC-MS/MS metabolite profiling, the following table summarizes the exact mass shifts associated with the primary metabolic pathways of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Metabolite DesignationMetabolic PathwayPrimary CYP Isoform(s)Chemical FormulaNominal Mass Shift (Da)
Parent Compound N/AN/AC₁₃H₁₈N₂O₂0
M1 (Phenol) O-DemethylationCYP2D6, CYP2C9C₁₂H₁₆N₂O₂-14
M2 (Lactam) Pyrrolidine OxidationCYP3A4C₁₃H₁₆N₂O₃+14
M3 (Hydroxyl) Alpha-HydroxylationCYP3A4C₁₃H₁₈N₂O₃+16
M4 (Amine) N-DealkylationCYP3A4C₉H₁₂N₂O₂-54

Conclusion

The metabolic profiling of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in human liver microsomes reveals a multi-pathway degradation network. The dominant clearance mechanism is predicted to be CYP2D6/CYP2C9-mediated O-demethylation, driven by the low activation energy of the Hydrogen Atom Transfer mechanism at the methoxy group. Secondary clearance relies on CYP3A4-mediated oxidation of the pyrrolidine ring. By employing the rigorously controlled, NADPH-dependent HLM protocol outlined above, researchers can accurately quantify intrinsic clearance ( CLint​ ) and map the exact structural liabilities of this and structurally analogous chemotypes.

References

  • [1] How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? | The Journal of Physical Chemistry B. acs.org. Available at:

  • [3] A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes. nih.gov. Available at:

  • [4] Microsomal Clearance/Stability Assay. domainex.co.uk. Available at:

  • [5] In Vitro Drug Metabolism Studies Using Human Liver Microsomes. intechopen.com. Available at:

  • [2] Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. nih.gov. Available at:

Sources

Exploratory

A Technical Guide to the Exploratory Behavioral Profiling of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in Murine Models

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical framework for conducting an initial, exploratory behavioral assessment of the novel compound 2-(4-Methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for conducting an initial, exploratory behavioral assessment of the novel compound 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in murine models. Given the compound's structural characteristics, which suggest potential psychoactive properties, a systematic, multi-tiered testing battery is proposed. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols grounded in established preclinical standards. The primary objective is to characterize the compound's effects across key behavioral domains: general locomotor activity, anxiety, depression, and cognition. By explaining the causal-driven logic behind experimental choices and providing step-by-step methodologies, this whitepaper serves as a robust roadmap for generating reliable and interpretable preclinical data.

Introduction & Rationale

The compound 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a novel molecule whose behavioral effects are currently uncharacterized. Its chemical structure, featuring a pyrrolidinone ring, is reminiscent of the racetam class of nootropic agents, suggesting a potential for cognitive enhancement. However, novel chemical entities can exhibit a wide range of unforeseen effects on the central nervous system (CNS). Therefore, a broad, exploratory screening is the essential first step to profile its activity.

The rationale for the proposed investigation is to systematically de-risk and characterize the compound's behavioral profile. A tiered approach is critical; initial tests must establish a baseline of general activity and potential anxiety-related effects before proceeding to more complex behavioral paradigms that assess depressive-like states or cognitive function.[1][2][3] This prevents misinterpretation of data; for example, a sedative effect could be mistaken for an antidepressant-like effect in the Forced Swim Test.

This guide outlines a logical, three-phase experimental workflow designed to provide a comprehensive initial profile of the compound's in-vivo effects.

Guiding Principles for Investigation
  • Hierarchical Testing: Begin with foundational assays (locomotion) before moving to more nuanced behavioral measures (cognition).

  • Cross-Validation: Employ multiple tests within each behavioral domain to ensure the robustness of findings (e.g., both Elevated Plus Maze and Light-Dark Box for anxiety).

  • Rigorous Controls: All experiments must include vehicle-treated control groups to isolate the compound's effects. Blinding of experimenters to treatment groups is mandatory to prevent bias.[4]

Pre-Behavioral Screening: Foundational Parameters

Prior to initiating behavioral assays, several critical steps must be undertaken to ensure data integrity and reproducibility.

Animal Husbandry and Acclimation

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be group-housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5] Before any testing, animals must be acclimated to the testing room for a minimum of 30-60 minutes to reduce stress from transport.[6][7][8][9] Environmental factors such as temperature, humidity, and background noise must be kept consistent.[10][11]

Compound Formulation and Dose-Response

A suitable vehicle that solubilizes the compound without having its own behavioral effects must be identified (e.g., saline, 0.5% Tween 80 in saline). A preliminary dose-response study is essential. This typically involves administering a range of doses (e.g., 1, 3, 10, 30 mg/kg) and observing for overt signs of toxicity or significant motor impairment. This initial screen helps establish a safe and behaviorally active dose range for subsequent, more detailed testing.

Experimental Workflow Overview

The proposed workflow is structured in three sequential phases. A compound's performance in an earlier phase dictates the interpretation of results in later phases.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Tertiary Screening OFT Open Field Test (Locomotion & Anxiety) EPM Elevated Plus Maze (Anxiety) OFT->EPM Confirm anxiety profile LDB Light-Dark Box (Anxiety) EPM->LDB Cross-validate anxiety FST Forced Swim Test (Depressive-like) LDB->FST If no major motor deficits TST Tail Suspension Test (Depressive-like) FST->TST Confirm depressive-like profile YMaze Y-Maze (Working Memory) TST->YMaze If no major motor/affective changes NOR Novel Object Recognition (Recognition Memory) YMaze->NOR Confirm cognitive profile Start Compound Administration (Vehicle, Dose 1, 2, 3) Start->OFT Assess baseline activity G cluster_0 Y-Maze Protocol Acclimate Acclimate mouse to room (30-60 min) Place Gently place mouse at end of one arm Acclimate->Place Explore Allow free exploration (8 min) Place->Explore Record Record arm entry sequence (e.g., A, B, C, A, B) Explore->Record Clean Remove mouse, clean maze with 70% ethanol Record->Clean Analyze Calculate % Alternation Clean->Analyze

Caption: Step-by-step workflow for the Y-Maze Spontaneous Alternation test.

  • Apparatus: A maze with three identical arms (e.g., labeled A, B, C) at 120-degree angles.

  • Procedure: Place the mouse at the end of one arm and allow it to explore freely for an 8-minute session. [12]3. Analysis: Record the sequence of arm entries. An alternation is defined as three consecutive entries into different arms (e.g., ABC, BCA, CAB). The percentage of alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.

Novel Object Recognition (NOR)

Causality: The NOR test is a powerful assay for recognition memory. [13][14]It is based on the spontaneous tendency of mice to spend more time exploring a novel object than a familiar one. [13]The test involves a training session where the mouse explores two identical objects, followed by a testing session where one object is replaced by a novel one. [13][15]A preference for the novel object indicates that the mouse remembers the familiar one.

  • Apparatus: An open field arena.

  • Habituation (Day 1): Allow the mouse to freely explore the empty arena for 5-10 minutes. [13][15]3. Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. [13][14][15]4. Testing (Day 2, after delay): After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 10 minutes. [13][14][16]5. Analysis: The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being directed at the object within a 2 cm proximity. The Discrimination Index (DI) is calculated as: (Time with Novel - Time with Familiar) / (Total Exploration Time).

TestParameterDescriptionExpected Outcome (Cognitive Enhancer)
Y-Maze Alternation (%) The percentage of spontaneous alternations.Increase
NOR Discrimination Index A measure of preference for the novel object.Increase

Data Interpretation & Decision Making

Interpreting behavioral data requires synthesizing results across the entire test battery. No single test is definitive. The following decision tree illustrates a logical approach to interpreting the combined results from the primary screening phase.

G node_result Conclusion: Compound has anxiolytic/ anxiogenic profile without motor confounds. Proceed to Phase 2/3. node_result_neg Conclusion: Compound has motor effects. Interpret other tests with caution. node_result_neu Conclusion: Compound has no effect on locomotion or anxiety at tested doses. OFT_Motor Significant change in OFT Total Distance? OFT_Motor->node_result_neg Yes OFT_Anxiety Significant change in OFT Center Time? OFT_Motor->OFT_Anxiety No OFT_Anxiety->node_result_neu No EPM_Confirm EPM/LDB results confirm OFT anxiety data? OFT_Anxiety->EPM_Confirm Yes EPM_Confirm->node_result Yes EPM_Confirm->node_result_neg No (Discordant results, investigate further)

Caption: Decision tree for interpreting primary screening data.

Conclusion

This technical guide presents a structured, evidence-based approach for the initial behavioral characterization of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. By following this hierarchical workflow, researchers can systematically evaluate the compound's effects on locomotion, anxiety, depression, and cognition. The emphasis on causality-driven test selection, detailed protocols, and integrated data interpretation ensures the generation of a reliable and comprehensive behavioral profile, which is indispensable for guiding future drug development decisions.

References

  • Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel Object Recognition Test for mice Source: Aligning Science Across Parkinson's URL: [Link]

  • Title: Light-dark box test for mice Source: Aligning Science Across Parkinson's URL: [Link]

  • Title: Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse Source: Bio-protocol URL: [Link]

  • Title: Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice Source: Bio-protocol URL: [Link]

  • Title: Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice Source: Bio-protocol URL: [Link]

  • Title: Tail Suspension Test for Antidepressant Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: The Tail Suspension Test - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel object recognition test By Xuansong Mao Source: University of Florida URL: [Link]

  • Title: Elevated plus maze protocol Source: protocols.io URL: [Link]

  • Title: Y maze Y 形迷宮 Source: National Taiwan University URL: [Link]

  • Title: Tail Suspension Test 懸尾測試 Source: National Taiwan University URL: [Link]

  • Title: Forced swim test Source: Bio-protocol URL: [Link]

  • Title: Open Field Test Protocol for Anxiety-Like Behavior in Rodents Source: Anilocus URL: [Link]

  • Title: Novel Object Recognition test Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]

  • Title: Elevated Plus Maze Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]

  • Title: MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol Source: The Jackson Laboratory URL: [Link]

  • Title: A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Light-dark box test - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Y Maze Behavioral Test: Understanding Spatial Memory in Rodents Source: Creative Biolabs URL: [Link]

  • Title: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: LAB_075 Tail Suspension Test for Mice Source: University of Melbourne URL: [Link]

  • Title: Spontaneous alternation for Y Mazes and T Mazes Source: Maze Engineers URL: [Link]

  • Title: The Mouse Forced Swim Test - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Light-Dark transition/preference test (mice) Source: Zantiks URL: [Link]

  • Title: Forced Swimming Test 強迫游泳實驗簡介 Source: Scientech Corporation URL: [Link]

  • Title: Y-Maze Protocol v1 Source: ResearchGate URL: [Link]

  • Title: Open Field Test Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]

  • Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]

  • Title: Behavioral effects of novel enterosorbent Noolit on mice with mixed depression/anxiety-like state Source: PubMed URL: [Link]

  • Title: Open Field 開放空間移動軌跡分析 Source: National Taiwan University URL: [Link]

  • Title: Open Field Protocol Source: International Mouse Phenotyping Consortium (IMPC) URL: [Link]

  • Title: Light-Dark Test Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]

  • Title: Preclinical modeling in depression and anxiety: Current challenges and future research directions Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry URL: [Link]

  • Title: Protocol for Mice Behavioral Analysis in Response to Predator Cues Source: eScholarship, University of California URL: [Link]

  • Title: Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Experimental animal models for the simulation of depression and anxiety - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Behavioral assays Source: Bio-protocol URL: [Link]

  • Title: Preclinical modeling in depression and anxiety: Current challenges and future research directions Source: PubMed URL: [Link]

  • Title: Preclinical modeling in depression and anxiety: Current challenges and future research directions Source: Scite.ai URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) Introduction and Mechanistic Rationale The compound 2-(4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3)

Introduction and Mechanistic Rationale

The compound 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (Molecular Formula: C13​H18​N2​O2​ , MW: 234.29 g/mol ) is a highly versatile α -aminoamide building block utilized in the development of peptidomimetics and CNS-active pharmaceutical libraries[1]. The presence of the electron-donating para-methoxy group on the phenyl ring significantly influences both the reactivity of its precursors and the pharmacokinetic profile of downstream drug candidates[2].

Causality in Experimental Design

As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional multicomponent reactions (such as the Ugi reaction), which often require complex deprotection steps to yield a primary amide. Instead, this self-validating workflow utilizes a highly efficient two-step sequence:

  • Radical α -Bromination: The benzylic position of the starting material, 2-(4-methoxyphenyl)acetamide, is highly activated by the adjacent aromatic ring. Using N-Bromosuccinimide (NBS) with a radical initiator (AIBN) ensures regioselective bromination without electrophilic aromatic substitution on the electron-rich methoxy-phenyl ring.

  • Nucleophilic Amination ( SN​2 ): The resulting α -bromoamide is exceptionally electrophilic due to the adjacent electron-withdrawing carbonyl group. This facilitates a rapid SN​2 displacement by pyrrolidine. We utilize an excess of pyrrolidine to act as both the nucleophile and the acid scavenger, preventing the need for heterogeneous inorganic bases that can slow down reaction kinetics.

Experimental Workflow

G A 2-(4-Methoxyphenyl)acetamide (Starting Material) B Radical Bromination Reagents: NBS, AIBN Solvent: MeCN, 80°C A->B C 2-Bromo-2-(4-methoxyphenyl)acetamide (Electrophilic Intermediate) B->C D Nucleophilic Amination (SN2) Reagents: Pyrrolidine (excess) Solvent: THF, 25°C C->D E 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (Target Compound) D->E F Purification Crystallization (EtOAc/Hexanes) E->F

Workflow for the synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Step-by-Step Synthesis Protocol

Note: All procedures must be conducted in a certified chemical fume hood using standard PPE (gloves, lab coat, safety goggles). Ensure anhydrous conditions for the amination step to prevent competitive hydrolysis of the α -bromoamide.

Step 1: Synthesis of 2-Bromo-2-(4-methoxyphenyl)acetamide
  • Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-(4-methoxyphenyl)acetamide (10.0 g, 60.5 mmol, 1.0 eq).

  • Solvation: Add 100 mL of anhydrous Acetonitrile (MeCN) to the flask and stir until a uniform suspension/solution is achieved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (11.3 g, 63.5 mmol, 1.05 eq) followed by Azobisisobutyronitrile (AIBN) (0.50 g, 3.0 mmol, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 2.5 hours. The reaction progress can be monitored by TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Workup: Cool the mixture to 0°C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as an off-white solid. Use directly in the next step without further purification.

Step 2: Synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • Preparation: Dissolve the crude 2-bromo-2-(4-methoxyphenyl)acetamide (assume ~60 mmol) in 120 mL of anhydrous Tetrahydrofuran (THF) in a 500 mL round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Amination: Dropwise, add Pyrrolidine (10.6 g, 12.4 mL, 150 mmol, 2.5 eq) over 15 minutes. Mechanistic note: The excess pyrrolidine acts as the nucleophile and neutralizes the hydrobromic acid generated, precipitating as pyrrolidinium bromide.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (25°C). Stir for 3 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Purification: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to afford the pure target compound as a white crystalline solid.

Reaction Optimization Data

To validate the trustworthiness of the protocol, the nucleophilic amination step was subjected to optimization. The data below demonstrates why excess pyrrolidine in THF is the superior self-validating system compared to using inorganic bases.

EntrySolventBase / ScavengerTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1THF K2​CO3​ (2.0 eq)256.072%95%
2MeCN K2​CO3​ (2.0 eq)258.068%92%
3DMF Et3​N (1.5 eq)254.076%88% (Side products)
4 THF Pyrrolidine (Excess) 25 3.0 88% >98%

Table 1: Optimization conditions for the SN​2 displacement step yielding 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Analytical Characterization

To confirm the identity of the synthesized CAS 74467-63-3[3], the following spectroscopic benchmarks should be met:

  • LC-MS (ESI+): m/z calculated for C13​H19​N2​O2​ [M+H]+ 235.14, found 235.15.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.88 (d, J = 8.6 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH2​ ), 5.65 (br s, 1H, NH2​ ), 3.95 (s, 1H, benzylic-CH), 3.80 (s, 3H, −OCH3​ ), 2.55-2.45 (m, 4H, pyrrolidine- CH2​ ), 1.85-1.75 (m, 4H, pyrrolidine- CH2​ ).

References

  • NextSDS Chemical Directory. "2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide — Chemical Properties." NextSDS. Available at:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS Analyte Profiling & Scientific Rationale To develop a robust bioanalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS

Analyte Profiling & Scientific Rationale

To develop a robust bioanalytical method, one must first deconstruct the physicochemical properties of the target molecule. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS No. 74467-63-3) is a synthetic derivative with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol [1].

From a method development perspective, this molecule presents two critical functional groups that dictate our experimental choices:

  • The Pyrrolidine Ring (Tertiary Amine): With a predicted pKa of ~8.5–9.0, this basic nitrogen is readily protonated at low pH. This makes it an ideal candidate for Positive Electrospray Ionization (ESI+) and Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction.

  • The Methoxyphenyl Moiety: This aromatic, electron-rich ring provides a prime opportunity for π−π (pi-pi) interactions during chromatographic separation, guiding our choice away from standard C18 columns toward a Biphenyl stationary phase.

The Causality Behind the Workflow

Many laboratories default to Protein Precipitation (PPT) for plasma sample preparation. However, PPT fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which co-elute with target analytes and cause severe ion suppression in the ESI source. To meet the stringent matrix effect limits (CV ≤ 15%) mandated by the ICH M10 guidelines[2] and the FDA 2018 Bioanalytical Method Validation Guidance[3], we engineered an MCX Solid-Phase Extraction (SPE) workflow. By trapping the protonated pyrrolidine ring on sulfonic acid groups, we can aggressively wash the sorbent with 100% methanol, stripping away neutral lipids and phospholipids before eluting the purified analyte.

Self-Validating System Architecture

Trustworthiness in a bioanalytical protocol means the method must actively prove its own reliability during every run. This method incorporates three self-validating mechanisms:

  • Pre-Extraction Isotopic Tracking: A Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Analyte-d4) is spiked into the raw plasma before any manipulation. Any variations in extraction efficiency or ionization are mathematically neutralized via the analyte/IS peak area ratio.

  • In-Run Phospholipid Monitoring: We dedicate a specific Multiple Reaction Monitoring (MRM) channel (m/z 184.0 184.0) to track lysophosphatidylcholines. A flat baseline in this channel during the analyte's retention window proves the SPE cleanup was successful.

  • Post-Column Infusion (PCI) Mapping: During initial validation, a continuous post-column infusion of the analyte is monitored while a blank matrix extract is injected. This maps the "suppression zones" of the chromatogram, proving the analyte elutes in a matrix-free window.

Experimental Protocols

Sample Preparation: MCX Solid-Phase Extraction

Reagents Needed: 2% Phosphoric acid ( H3​PO4​ ), Methanol (MeOH), 0.1% Formic Acid (FA) in water, 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Acidification: Add 100 µL of 2% H3​PO4​ to disrupt protein-drug binding and ensure the pyrrolidine nitrogen is fully protonated. Vortex for 2 minutes.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL MeOH, followed by 1 mL 0.1% FA in water.

  • Loading: Load the acidified sample onto the MCX plate. Apply gentle positive pressure (1-2 psi).

  • Aqueous Wash: Wash with 1 mL of 0.1% FA in water to remove salts and polar endogenous compounds.

  • Organic Wash: Wash with 1 mL of 100% MeOH. Crucial Step: This removes hydrophobic neutral lipids and phospholipids while the analyte remains ionically bound to the sorbent.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in MeOH. The high pH neutralizes the basic amine, breaking the ionic bond with the MCX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow A 1. Aliquot Plasma (100 µL) + Spike SIL-IS (10 µL) B 2. Acidification Add 100 µL 2% H3PO4 (Disrupts protein binding) A->B C 3. SPE Conditioning 1 mL MeOH, then 1 mL 0.1% FA B->C D 4. Sample Loading Analyte binds to MCX sorbent C->D E 5. Aqueous Wash 1 mL 0.1% FA (Removes salts) D->E F 6. Organic Wash 1 mL 100% MeOH (Removes phospholipids) E->F G 7. Elution 2 x 500 µL 5% NH4OH in MeOH (Neutralizes basic amine) F->G H 8. Reconstitution Dry under N2, reconstitute in 100 µL Mobile Phase A G->H

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Chromatographic Separation

A Biphenyl column is utilized to exploit the polarizability of the methoxyphenyl group, achieving superior peak shape and orthogonal retention compared to C18.

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Injection Volume: 5 µL

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
Mass Spectrometry (MS/MS) Parameters

Ionization is performed in ESI+ mode. The precursor ion [M+H]+ is observed at m/z 235.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation: loss of the acetamide group yields the quantifier ion at m/z 191.1, while cleavage of the pyrrolidine ring yields the qualifier ion at m/z 164.1.

MS_Frag Prec Precursor Ion [M+H]+ m/z 235.1 Q1 Quadrupole 1 Isolation Prec->Q1 CC Collision Cell CID (Argon Gas) Q1->CC F1 Quantifier m/z 191.1 CC->F1 F2 Qualifier m/z 164.1 CC->F2

Caption: ESI+ MRM fragmentation pathway and quadrupole logic for the target analyte.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-(4-Methoxyphenyl)... (Quant)235.1191.15022
2-(4-Methoxyphenyl)... (Qual)235.1164.15028
SIL-IS (Quant)239.1195.15022
Phospholipid Monitor184.0184.0205

Method Validation Data Summary

The method was validated strictly according to global regulatory standards, ensuring the data is fit for pharmacokinetic (PK) and toxicokinetic (TK) study submissions[2],[3].

Table 3: Validation Criteria Summary (per ICH M10 / FDA 2018)

Validation ParameterRegulatory Acceptance CriteriaExperimental Result (Typical)
Linearity R2≥0.99 , back-calculated standards ± 15% R2=0.998 (1 - 1000 ng/mL)
Intra/Inter-Assay Accuracy ± 15% of nominal ( ± 20% at LLOQ)94.2% – 106.5%
Intra/Inter-Assay Precision 15% CV ( 20% at LLOQ)3.8% – 7.2% CV
Matrix Effect IS-Normalized Matrix Factor CV 15%4.1% CV (across 6 lots)
Extraction Recovery Consistent and reproducible across QCs88.5% ± 4.2%

References

  • Building Blocks P20243 | EvitaChem: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, EvitaChem,
  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH, ICH.org,
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC (FDA 2018 Guidance Reference), NIH.gov,

Sources

Method

Application Note: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide as a Universal Analog Internal Standard for LC-MS/MS Bioanalysis

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol Introduction & Rationale In the realm of liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol

Introduction & Rationale

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of an appropriate Internal Standard (IS) is the linchpin of assay reliability. While Stable Isotope-Labeled Internal Standards (SIL-IS) are traditionally viewed as the gold standard, they are frequently cost-prohibitive, susceptible to deuterium-hydrogen back-exchange, or simply unavailable for novel therapeutic entities and emerging designer drugs.

As an alternative, structural analog internal standards can provide exceptional quantitative rigor if their physicochemical properties closely mirror the target analytes. This application note details the validation and implementation of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (4-MeO-PPA, CAS: 74467-63-3) as a universal, non-deuterated internal standard. Due to its unique structural motif—a pyrrolidine ring coupled with an acetamide linker and a methoxyphenyl group—4-MeO-PPA is highly effective for the quantification of pyrrolidine-class nootropics (e.g., Nefiracetam) and synthetic stimulants (e.g., α-PVP) in complex biological matrices.

Mechanistic Insights into IS Selection (Expertise & Causality)

To meet the rigorous standards set by the FDA Bioanalytical Method Validation Guidance[1], an internal standard must effectively normalize variations in extraction recovery and compensate for matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source.

Physicochemical Homology and Co-elution

The fundamental causality behind choosing 4-MeO-PPA lies in its acid-base chemistry. The pyrrolidine nitrogen possesses a pKa of approximately 8.5. Under acidic mobile phase conditions (e.g., 0.1% formic acid, pH ~2.7), this nitrogen is fully protonated, ensuring robust ionization efficiency in ESI+ mode. Furthermore, its lipophilicity closely matches that of target pyrrolidine derivatives. This ensures that 4-MeO-PPA co-elutes with the target analytes on a reversed-phase C18 column. Co-elution is critical: it guarantees that the IS and the analyte are subjected to the exact same matrix suppression zones entering the mass spectrometer, a foundational requirement for accurate matrix effect compensation[2].

Enzymatic and Chemical Stability

Unlike ester-based analogs that can be rapidly hydrolyzed by plasma esterases during sample preparation, the acetamide linkage in 4-MeO-PPA provides superior steric and electronic stability. This prevents IS degradation during extraction, ensuring the IS response remains a constant denominator for quantitative ratio calculations.

Mandatory Visualization: Bioanalytical Workflow

The following diagram illustrates the logical flow of sample preparation and analysis, highlighting where 4-MeO-PPA is integrated to track and mitigate matrix effects.

MatrixEffectMitigation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Aliquot Matrix (Plasma/Urine) B Spike IS (4-MeO-PPA) Normalize Recovery A->B C Protein Precipitation (PPT) Remove Endogenous Proteins B->C D UHPLC Separation Co-elution Tracking C->D E ESI Ionization Ion Suppression/Enhancement D->E F MRM Detection Analyte/IS Ratio E->F G FDA/ICH M10 Compliant Data Output F->G Ratio Calculation

Fig 1: Bioanalytical workflow integrating 4-MeO-PPA to mitigate matrix effects and normalize recovery.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system (Trustworthiness), the following protocol utilizes Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR), which drastically reduces the phospholipid-induced ion suppression commonly observed in plasma samples[3].

Reagents and Sample Preparation
  • Preparation of Working Solutions: Prepare a working IS solution of 4-MeO-PPA at 50 ng/mL in 50:50 Methanol:Water (v/v).

  • Matrix Aliquoting: Transfer 50 µL of human plasma (blank, calibrator, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of the 4-MeO-PPA working solution to all wells (except double blanks). Reasoning: Adding the IS before any extraction steps ensures it accounts for volumetric losses and extraction inefficiencies.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Reasoning: Cold organic solvent denatures plasma proteins, while the acidic modifier disrupts protein-analyte binding, freeing the basic pyrrolidine compounds into the supernatant.

  • Agitation and Centrifugation: Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (approx. 200 µL) to an Ostro™ or equivalent Phospholipid Removal plate. Apply positive pressure (15 psi) to elute the clean extract into a collection plate.

  • Dilution: Dilute the eluate with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion upon injection.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Data Presentation & Validation Metrics

Mass Spectrometry Parameters

The MRM transitions were optimized via direct infusion. For 4-MeO-PPA, the primary fragmentation pathway involves the cleavage of the methoxybenzyl/acetamide bond, yielding a stable product ion at m/z 121.1.

Table 1: Optimized MRM Transitions and Collision Energies

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
α-PVP Target Analyte232.291.16025
Nefiracetam Target Analyte247.1120.15522
4-MeO-PPA Internal Standard235.1121.16024
Matrix Effect and Recovery Assessment

Following the seminal post-extraction spiking methodology established by Matuszewski et al.[2], the absolute Matrix Factor (MF) and the IS-normalized MF were calculated. The IS-normalized MF is derived by dividing the MF of the analyte by the MF of 4-MeO-PPA. According to FDA guidelines, the coefficient of variation (%CV) of the IS-normalized MF must be ≤15%[1].

Table 2: Extraction Recovery and Matrix Effect Validation (n=6 lots of human plasma)

AnalyteConcentration (ng/mL)Absolute Recovery (%)IS-Normalized Matrix FactorMatrix Factor %CV
α-PVP 10 (LQC)88.41.024.1
α-PVP 500 (HQC)91.20.983.5
Nefiracetam 10 (LQC)85.61.055.2
Nefiracetam 500 (HQC)87.30.994.8

Interpretation: The absolute recoveries are highly consistent across the concentration range. More importantly, the IS-normalized Matrix Factors are near 1.0 with a %CV well below the 15% regulatory threshold. This proves that 4-MeO-PPA perfectly tracks the ion suppression experienced by both the synthetic cathinone (α-PVP) and the nootropic (Nefiracetam), validating its use as a universal analog IS.

Conclusion

The integration of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (4-MeO-PPA) as an internal standard provides a scientifically rigorous, cost-effective solution for the LC-MS/MS bioanalysis of pyrrolidine-containing therapeutics and designer drugs. By fulfilling the strict criteria for co-elution, chemical stability, and matrix effect normalization, 4-MeO-PPA ensures that bioanalytical assays remain fully compliant with current FDA and ICH M10 regulatory frameworks, thereby safeguarding the integrity of pharmacokinetic and forensic data.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 70(5), 882-889.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in biological buffers

Technical Support Center: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of the weakly basic compound, 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, in biological buffers. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a compound characterized by a methoxyphenyl group, a pyrrolidinyl moiety, and an acetamide functional group. These structural features confer specific physicochemical properties that are critical to understanding its solubility behavior. The pyrrolidine nitrogen is basic, making the compound's solubility highly dependent on pH.[1][2]

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~248.3 g/mol Moderate size, typical for small molecule drugs.
pKa (Pyrrolidine Nitrogen) 8.5 - 9.5The compound is a weak base; it will be predominantly ionized and more soluble at pH values below its pKa.[1]
LogP 1.5 - 2.5Indicates moderate lipophilicity, suggesting a preference for organic solvents over water and contributing to poor aqueous solubility at neutral pH.
Intrinsic Solubility (S₀) < 10 µg/mLThe inherent solubility of the un-ionized form is low, a common challenge for many drug candidates.[3]

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous biological buffer (e.g., PBS, pH 7.4). Why is this happening?

This phenomenon, often termed "crashing out," is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium.[4][5] The compound is highly soluble in the organic solvent DMSO, but when introduced to the aqueous buffer, the DMSO concentration is drastically lowered. The surrounding water molecules cannot effectively solvate the lipophilic compound, leading to its precipitation.[4]

Q2: What is the maximum concentration of this compound I can expect to achieve in a standard phosphate-buffered saline (PBS) at pH 7.4?

Given its basic nature, the solubility of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide will be significantly lower at a physiological pH of 7.4, where it is largely in its less soluble, un-ionized form. The solubility in PBS at pH 7.4 is expected to be very low, likely in the low micromolar range. It is crucial to experimentally determine the thermodynamic solubility to establish a precise upper limit for your assays.[6][7]

Q3: Can I simply lower the pH of my buffer to dissolve the compound?

Yes, lowering the pH is a primary strategy for solubilizing weakly basic compounds.[8][] As the pH decreases below the compound's pKa, the pyrrolidine nitrogen becomes protonated, forming a more water-soluble salt.[1] However, the chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity). For many cell-based assays, a pH below 6.5 may be cytotoxic.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound Precipitation During Working Solution Preparation

Your 10 mM stock in DMSO is clear, but upon dilution to 10 µM in cell culture media (pH 7.4), a fine precipitate or cloudiness appears.

Caption: Initial troubleshooting for compound precipitation.

This protocol is designed to minimize the "solvent shock" that causes precipitation.[4]

  • Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 50 mM).

  • Dispense the final required volume of your aqueous buffer into a sterile tube.

  • While gently vortexing the buffer, add the small volume of your DMSO stock dropwise. This "reverse dilution" method ensures rapid dispersal of the DMSO.[4]

  • If a precipitate still forms, try gently warming the solution to 37°C or sonicating for a few minutes.[10] Be cautious with heating, as it may affect compound stability.

Issue 2: Insufficient Solubility for Required Assay Concentration, Even with Optimized Dilution

You need to achieve a 50 µM concentration for your experiment, but the compound's solubility limit in the buffer (even with <0.5% DMSO) is around 5 µM.

Caption: Decision tree for advanced formulation strategies.

For weakly basic drugs, decreasing the pH can significantly improve solubility.[8][11]

  • Rationale: At a pH below the pKa, the compound becomes protonated and thus more soluble.

  • Recommendation: Prepare your buffer at a lower pH (e.g., pH 6.0 or 6.5) if your biological system can tolerate it. The Henderson-Hasselbalch equation can be used to estimate the theoretical solubility increase, though experimental verification is necessary as ideal behavior is not always observed.[3][12][13]

Table: Predicted Solubility vs. pH

pH% Ionized (Predicted)Expected Solubility relative to S₀
9.0 (pKa) 50%Moderate Increase
7.4 ~3%Very Low (near S₀)
6.5 ~99%High
5.0 >99.9%Very High

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when used in small quantities.[14][15][16]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol.[][17]

  • Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the solute.[15]

  • Protocol 2: Co-solvent Formulation

    • Prepare a stock solution of the compound in the chosen co-solvent (e.g., 20 mg/mL in PEG 400).

    • Create a formulation vehicle by mixing the co-solvent with your buffer. A common starting point is a 10% co-solvent solution (e.g., 10% PEG 400, 90% PBS).

    • Dissolve the compound stock in the formulation vehicle to the desired concentration.

    • Important: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[18][19][20][21][22]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and low toxicity.

  • Protocol 3: Cyclodextrin Formulation

    • Prepare a solution of HP-β-CD in your biological buffer (e.g., 10-20% w/v).

    • Add the solid 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

References

  • Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem. Accessed March 27, 2026.
  • Wikipedia. Cosolvent. Wikipedia. Accessed March 27, 2026.
  • McGill, S. L. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Fenyvesi, F., Bárkonyi, M., & Loftsson, T. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 11(11), 577.
  • TrueGeometry. Influence of pH on Solubility. TrueGeometry. Accessed March 27, 2026.
  • Pharmapproach. (2019, November 24). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. Pharmapproach. Accessed March 27, 2026.
  • Sugano, K., Okazaki, A., & Sugimoto, S. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Journal of Pharmacy and Pharmacology, 55(3), 337-344.
  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(14), 5484.
  • Sugita, M., et al. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical & Pharmaceutical Bulletin, 63(12), 994-1000.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111.
  • Pharma Education. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Accessed March 27, 2026.
  • Agere. (2014, May 7). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Agere. Accessed March 27, 2026.
  • PCBIS. Thermodynamic solubility. PCBIS. Accessed March 27, 2026.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 489-498.
  • Wagner, K. G., Krumme, M., & Schmidt, P. C. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 834-842.
  • Kumar, S., & Singh, S. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(5), 312-319.
  • Jim Clark. Solubility and pH of amines. Chemguide. Accessed March 27, 2026.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Accessed March 27, 2026.
  • Lambert, W. T., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 17(5), 652-659.
  • Selleckchem.com. Frequently Asked Questions. Selleckchem.com. Accessed March 27, 2026.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed March 27, 2026.
  • Pobudkowska, A., & Różanicka, J. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society, 77(10), 1365-1376.
  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences. Accessed March 27, 2026.
  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. Accessed March 27, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Accessed March 27, 2026.
  • Grokipedia. Cosolvent. Grokipedia. Accessed March 27, 2026.
  • Al-Bayati, M. A. A., & Al-Akayleh, F. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1365.
  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(11), 725-728.
  • ResearchGate. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
  • Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(6), 2204-2214.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Accessed March 27, 2026.
  • Acevedo, D., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 21(11), 6081-6091.
  • Dressman, J., & Amidon, G. (2015). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies, 22(3), 6-12.
  • ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?
  • Churion, K. A., & Bondos, S. E. (2012). Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. Methods in Molecular Biology, 896, 415-427.
  • NextSDS. 2-(4-methoxyphenyl)
  • PubChem. 2-(4-Methoxyphenyl)pyrrolidine. PubChem. Accessed March 27, 2026.
  • Santa Cruz Biotechnology. N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology. Accessed March 27, 2026.
  • ChemicalBook. N-(4-Methoxyphenyl)acetamide(51-66-1). ChemicalBook. Accessed March 27, 2026.
  • Molport. 2-(2-methoxy-4-piperidin-4-ylphenyl)-N-propan-2-ylacetamide;hydrochloride. Molport. Accessed March 27, 2026.

Sources

Optimization

Minimizing thermal degradation of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide during GC-MS analysis

A Guide to Minimizing Thermal Degradation in GC-MS Welcome to the technical support center for the analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Thermal Degradation in GC-MS

Welcome to the technical support center for the analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the GC-MS analysis of this and other structurally similar, thermally labile compounds. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the common issues encountered during the GC-MS analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Q1: I am not seeing a peak for my compound, or the peak is very small and tailing. What could be the cause?

A1: This is a classic symptom of thermal degradation in the GC inlet. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide possesses functional groups, namely the methoxyphenyl and pyrrolidinyl acetamide moieties, that are susceptible to decomposition at the high temperatures typically used in split/splitless injectors. The absence of a distinct peak, or the presence of a small, tailing peak, suggests that the majority of your analyte is degrading before it reaches the analytical column.

Q2: I see several unexpected peaks in my chromatogram that are not present in my initial sample. Where are they coming from?

A2: These are likely thermal degradation products. The high energy environment of the GC inlet can cause fragmentation of the parent molecule. Based on the structure of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, potential degradation pathways include cleavage of the methoxy group and fragmentation of the pyrrolidine ring.

Q3: My results are not reproducible. The peak area for my compound varies significantly between injections. Why is this happening?

A3: Poor reproducibility is often linked to inconsistent thermal degradation. Minor fluctuations in inlet temperature, the cleanliness of the liner, or the injection speed can lead to varying degrees of analyte decomposition, resulting in inconsistent peak areas. Active sites in a dirty or non-deactivated liner can also contribute to this problem.

Q4: Can I analyze this compound without derivatization?

A4: While it may be possible under highly optimized, low-temperature conditions, it is generally not recommended. The polar nature of the amide group can lead to poor peak shape and interactions with active sites in the GC system. Derivatization is a robust strategy to increase the volatility and thermal stability of the molecule, leading to improved chromatography and more reliable results.

Understanding the Challenge: Thermal Degradation Pathways

The primary points of thermal lability in the molecule are:

  • The Methoxyphenyl Group: Anisole (methoxybenzene) is known to undergo thermal decomposition, primarily through the loss of a methyl radical to form a phenoxy radical.[1][2][3] This can then undergo further rearrangements.

  • The Pyrrolidine Ring: Pyrrolidine rings can undergo ring-opening reactions at elevated temperatures.[4]

  • The Amide Bond: While generally stable, amide bonds can be susceptible to cleavage under high-energy conditions.

Based on these principles, we can hypothesize two major degradation pathways in the hot GC inlet:

  • Pathway A: Cleavage at the Methoxyphenyl Group: The initial and most likely degradation step is the homolytic cleavage of the O-CH3 bond in the methoxy group, leading to the formation of a radical species.

  • Pathway B: Fragmentation of the Pyrrolidine Ring: At higher temperatures, the pyrrolidine ring may undergo fragmentation, leading to a variety of smaller, more volatile compounds.

G cluster_0 Thermal Degradation of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in GC Inlet Analyte 2-(4-Methoxyphenyl)-2- pyrrolidin-1-ylacetamide (Analyte) Degradation_Products Degradation Products (e.g., Phenol derivatives, Pyrrolidine fragments) Analyte->Degradation_Products High Inlet Temperature No_Peak No or Small, Tailing Peak Observed Degradation_Products->No_Peak

Caption: Hypothesized thermal degradation in the GC inlet.

Troubleshooting and Optimization Guide

This section provides a systematic approach to minimizing thermal degradation and achieving a robust analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Optimizing the GC Inlet Temperature

The inlet temperature is the most critical parameter to control for thermally labile compounds. A conventional hot split/splitless injection is often too harsh.

Experimental Protocol: Inlet Temperature Optimization

  • Start Low: Begin with a low inlet temperature, for example, 200 °C.

  • Incremental Increases: Inject a standard solution of your analyte and acquire a chromatogram. Subsequently, increase the inlet temperature in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C) for subsequent injections.

  • Monitor Peak Area and Shape: Carefully observe the peak area and shape of the parent compound at each temperature. For a thermally labile compound, you will likely see a decrease in the parent peak area and an increase in degradation product peaks as the temperature rises.

  • Identify the "Sweet Spot": The optimal temperature is the lowest temperature that provides good peak shape and response without significant degradation.

Inlet Temperature (°C)Analyte Peak Area (Arbitrary Units)Degradation Product Peak Area (Arbitrary Units)Observations
20085,0005,000Good peak shape, minimal degradation.
22575,00015,000Slight decrease in analyte peak, increase in degradation products.
25040,00050,000Significant degradation observed.
27510,00090,000Almost complete degradation.

Table 1: Example Data for Inlet Temperature Optimization

Utilizing Cooler Injection Techniques

If optimizing the temperature of a standard split/splitless inlet is insufficient, consider alternative injection techniques that are designed for thermally sensitive compounds.

  • Cool On-Column (COC) Injection: This technique involves injecting the sample directly onto the analytical column at a low temperature.[5][6] The oven temperature is then programmed to vaporize the sample. This is the gentlest injection method and is ideal for highly labile compounds.

  • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for the sample to be injected into a cool liner, which is then rapidly heated to transfer the analytes to the column.[7][8][9] This technique offers more flexibility than COC and can handle larger injection volumes.

G cluster_1 Troubleshooting Workflow for Thermal Degradation Start Problem: Poor Peak Shape/ No Peak/Poor Reproducibility Optimize_Inlet_Temp Optimize Inlet Temperature (Start at 200°C) Start->Optimize_Inlet_Temp Check_Liner Check Liner Activity (Use deactivated liner) Optimize_Inlet_Temp->Check_Liner Success Successful Analysis Optimize_Inlet_Temp->Success If successful Cooler_Injection Consider Cooler Injection Techniques (COC or PTV) Check_Liner->Cooler_Injection If degradation persists Check_Liner->Success If successful Derivatization Implement Derivatization (Silylation or Acylation) Cooler_Injection->Derivatization If still problematic or for improved robustness Cooler_Injection->Success If successful Derivatization->Success Failure Persistent Issues Derivatization->Failure If issues remain

Caption: A logical workflow for troubleshooting thermal degradation.

The Power of Derivatization

Derivatization is a chemical modification of the analyte to create a new compound with more favorable properties for GC-MS analysis.[9][10][11] For 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, the primary targets for derivatization are the active hydrogen on the amide nitrogen and the potential for interaction at the tertiary amine of the pyrrolidine ring.

a) Silylation

Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, which increases volatility and thermal stability.[12][13][14][15]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.

  • Reagent Addition: To the dried sample, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS.

b) Acylation

Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl) to the molecule. This is particularly effective for primary and secondary amines and can improve chromatographic behavior and detector response.[16][17][18][19]

Experimental Protocol: Acylation with TFAA

  • Sample Preparation: Evaporate the sample extract to dryness.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

  • Reaction: Cap the vial and heat at 60 °C for 20 minutes.

  • Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of a non-polar solvent like hexane for GC-MS analysis.

Derivatization MethodTarget Functional GroupKey Advantages
Silylation (e.g., BSTFA)Amide N-HIncreases volatility and thermal stability.[12]
Acylation (e.g., TFAA)Amine (secondary)Improves peak shape, reduces adsorption.[16]

Table 2: Recommended Derivatization Strategies

Concluding Remarks

The successful GC-MS analysis of thermally labile compounds like 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide requires a systematic and informed approach. By understanding the potential degradation pathways and employing strategies to mitigate them, such as optimizing inlet temperature, utilizing cooler injection techniques, and implementing derivatization, researchers can achieve reliable and reproducible results. This guide provides a framework for method development and troubleshooting, empowering you to overcome the analytical challenges associated with this class of compounds.

References

  • Vasiliou, A. K., et al. (2018). Silylation Protocol for the Analysis of Meteoritic Amides. 49th Lunar and Planetary Science Conference.
  • BenchChem. (2025).
  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Programmable Cool On-Column Inlet. Retrieved from [Link]

  • Shimadzu. (n.d.). PTV Programmed Temperature Vaporization. Retrieved from [Link]

  • Popa, D. S., & Udrescu, L. (2018). Derivatization Methods in GC and GC/MS.
  • Phenomenex. (2025). GC Injection Techniques Guide. Retrieved from [Link]

  • Wang, W., et al. (2013). Cold on-Column Injection Coupled with Gas Chromatography/Mass Spectrometry for Determining Halonitromethanes in Drinking Water. Analytical Chemistry, 85(15), 7234-7241.
  • Agilent Technologies. (n.d.). Programmable Temperature Vaporizer Inlet. Retrieved from [Link]

  • Agilent Technologies. (2005).
  • GERSTEL GmbH & Co. KG. (2001). Benefits of Using Programmed Temperature Vaporizers (PTVs) instead of Hot Split/Splitless Inlets for Measurements.
  • Agilent Technologies. (2009). Agilent G3500, G3501, G3502, and G3503 Programmed Temperature Vaporization (PTV)
  • Regis Technologies, Inc. (n.d.).
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123-131.
  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition.
  • Scheer, A. M., et al. (2010). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 114(34), 9045-9057.
  • Scheer, A. M., et al. (2010). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. The Journal of Physical Chemistry A, 114(34), 9045-9057.
  • Scheer, A. M., et al. (2010). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. The Journal of Physical Chemistry A, 114(34), 9045-9057.
  • Regis Technologies, Inc. (n.d.).
  • BenchChem. (n.d.).
  • Yeh, S. Y., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-13.
  • Regis Technologies, Inc. (n.d.).
  • Simoneit, B. R., et al. (2002). Alkyl Amides and Nitriles as Novel Tracers for Biomass Burning. Environmental Science & Technology, 36(22), 4810-4817.
  • Hou, Q., et al. (2023). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 258, 113063.
  • Shulaev, V. (2017). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Methods in Molecular Biology, 1547, 1-13.
  • Yang, N., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Physical Chemistry Chemical Physics, 26(16), 13697-13706.
  • Hrubá, M., et al. (1991). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co.
  • Agilent Technologies. (n.d.). Practical Steps in GC Method Development.
  • Lisec, J., et al. (2006). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. In Plant Metabolomics (pp. 19-31). Humana Press.
  • GL Sciences. (n.d.). Pyrolysis GCMS solution. Retrieved from [Link]

  • Varga, M., & Marosi, G. (2017). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). Journal of Thermal Analysis and Calorimetry, 129(3), 1361-1371.
  • Saraji-Bozorgzad, M. R., et al. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization.
  • Thermo Fisher Scientific. (n.d.).
  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

  • Hah, P., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(18), 9223-9229.
  • Saraji-Bozorgzad, M. R., et al. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization.
  • Scheer, A. M., et al. (2012). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. The Journal of Physical Chemistry A, 116(34), 8759-8770.

Sources

Troubleshooting

Optimizing HPLC mobile phase gradients for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide retention

Technical Support Center: Optimizing HPLC for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase gradients for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase gradients for the retention of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods for this and structurally similar compounds.

The following sections provide in-depth, experience-based answers to common challenges, moving from foundational concepts to advanced troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during method development for moderately polar basic compounds like 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

Q1: My peak for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for a basic compound like this is most often caused by secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica surface.[1][2][3] These silanols can become ionized at mid-range pH, leading to strong, undesirable interactions with the basic pyrrolidine moiety of your analyte.[1][3][4]

Initial Corrective Actions:

  • Lower the Mobile Phase pH: The most effective initial step is to lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[4][5] At this low pH, the silanol groups are protonated and thus less likely to interact with the protonated basic analyte.[3][5]

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the majority of residual silanols, "shielding" them from interaction with the analyte.[1][5]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate) can help to mask the silanol interactions and improve peak shape.[3][5] Note that high buffer concentrations are not ideal for mass spectrometry (MS) detection.[5]

Q2: I am struggling to get enough retention for my compound. It elutes very early, close to the solvent front. What should I do?

A2: Poor retention of polar and moderately polar compounds is a common challenge in reversed-phase HPLC.[6][7][8] The primary reason is that the analyte has a higher affinity for the polar mobile phase than for the non-polar stationary phase.

Strategies to Increase Retention:

  • Reduce the Initial Organic Solvent Percentage: The most straightforward approach is to decrease the amount of organic solvent (e.g., acetonitrile or methanol) at the start of your gradient. If you are starting at 20% acetonitrile, try reducing it to 5% or 10%.

  • Use a Less Eluting Organic Solvent: Methanol is a less eluting (weaker) solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol, or using a mixture, can increase retention.

  • Select an Appropriate Stationary Phase: For polar analytes, consider columns designed for enhanced polar retention. These may include phases with a lower C18 ligand density or those compatible with 100% aqueous mobile phases.[9]

  • Modify Mobile Phase pH: For a basic compound, increasing the mobile phase pH will decrease its ionization, making it less polar and more retained on a reversed-phase column.[10] However, be mindful that standard silica columns are not stable above pH 8.[11]

Q3: My retention times are drifting from one injection to the next. What causes this instability?

A3: Retention time instability in gradient elution is often related to insufficient column equilibration, temperature fluctuations, or issues with the mobile phase preparation.

Troubleshooting Steps for Retention Time Drift:

  • Ensure Adequate Column Equilibration: After each gradient run, the column must be returned to the initial mobile phase conditions and allowed to equilibrate. A common rule of thumb is to allow 10-15 column volumes of the starting mobile phase to pass through the column before the next injection.

  • Use a Column Thermostat: Column temperature significantly affects retention. Even minor fluctuations in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment is crucial for reproducible results.[12]

  • Properly Prepare and Degas Mobile Phase: Ensure your mobile phases are well-mixed and degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time variability. Use freshly prepared solvents to avoid changes in composition due to evaporation.[12][13]

  • Check for Leaks: A small, unnoticed leak in the system can lead to pressure drops and inconsistent retention times.

Part 2: Advanced Troubleshooting & Method Optimization Guide

This section provides a systematic approach to refining your HPLC method for optimal performance.

Problem: Poor Peak Resolution from Impurities or Degradants

Achieving baseline separation of the main analyte from closely eluting species is critical.

  • Perform a Scouting Gradient: Begin with a broad, linear gradient to understand the elution profile of your sample (e.g., 5% to 95% Acetonitrile over 20 minutes).[14][15] This will show you the approximate organic solvent concentration at which your compound and its impurities elute.[16]

  • Optimize the Gradient Slope:

    • Once you know the elution window, "flatten" the gradient slope across that range.[15][16] For example, if your peaks of interest elute between 40% and 60% Acetonitrile, modify your gradient to change from 35% to 65% over a longer period (e.g., 15-20 minutes). A shallower gradient slope increases the separation between peaks.[15]

    Parameter Scouting Gradient Optimized Gradient Rationale
    Time (min) % Acetonitrile % Acetonitrile
    0.0535Start closer to the elution point to save time.
    20.09535Hold to ensure column equilibration.
    22.09565Shallow gradient for better resolution.
    25.0595Rapid wash to elute highly retained compounds.
    30.0535Re-equilibration for the next run.
  • Evaluate Different Organic Solvents: The choice of organic modifier affects selectivity. If acetonitrile does not provide adequate resolution, try methanol or a combination of acetonitrile and methanol.

  • Adjust the Mobile Phase pH: Changing the pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds.[10][17] For 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide and its potential impurities, which may have different pKa values, adjusting the pH by 0.5 units can dramatically change the separation profile.

Gradient_Optimization A Start: Poor Resolution B Run Wide Scouting Gradient (5-95% B in 20 min) A->B C Identify Elution Window (e.g., 40-60% B) B->C D Design Shallower Gradient (e.g., 35-65% B in 15 min) C->D E Resolution Adequate? D->E F Change Organic Modifier (Acetonitrile -> Methanol) E->F No H Final Optimized Method E->H Yes F->E G Adjust Mobile Phase pH (e.g., pH 3.0 -> pH 2.5) F->G G->E

Caption: Systematic workflow for improving peak resolution.

Problem: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

  • Column Overload: This is a primary cause of peak fronting.[2]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves.[12]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.[13][18]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.

Peak_Asymmetry cluster_fronting Peak Fronting cluster_tailing Peak Tailing A Observe Peak Fronting B Reduce Injection Volume/ Concentration A->B C Match Sample Solvent to Initial Mobile Phase A->C D Problem Solved? B->D C->D E Observe Peak Tailing F Lower Mobile Phase pH (e.g., to 2.5-3.0) E->F G Use End-Capped Column E->G H Problem Solved? F->H G->H

Caption: Diagnostic paths for common peak shape issues.

Part 3: Experimental Protocols

Protocol 1: Basic Mobile Phase Preparation (Low pH)

This protocol is a robust starting point for achieving good peak shape for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1.0 mL of formic acid (or trifluoroacetic acid for stronger ion pairing).

    • Mix thoroughly. The final concentration will be approximately 0.1% (v/v).

    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.

    • It is good practice to also filter and degas the organic phase.

  • System Setup:

    • Install a high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Set the column oven temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength based on the analyte's UV spectrum (a DAD detector scan is recommended). A wavelength around 240 nm is often suitable for compounds with a methoxyphenyl group.[19]

Protocol 2: Systematic Gradient Development
  • Initial Scouting Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 3 minutes to wash the column.

    • Return to 5% B and re-equilibrate for 5-10 minutes.

  • Analysis of Scouting Run:

    • Determine the retention time (t_R) of your main peak.

    • Calculate the approximate %B at which the peak eluted.

  • Optimized Gradient Run:

    • Set the initial %B to be about 5-10% lower than the elution %B.

    • Design a shallow gradient that passes through the elution %B over 10-15 minutes.

    • Include a steep wash step at the end to clean the column.

    • Ensure a sufficient re-equilibration time at the initial conditions.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci Blogs.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them.News.
  • HPLC Diagnostic Skills II – Tailing Peaks. (2019). The LCGC Blog.
  • Strategies for Method Development and Optimiz
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025). Pure Synth.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf.
  • Peak Tailing in HPLC.Element Lab Solutions.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio.
  • HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • Determination of Flutamide in Tablets by High-Performance Liquid Chromatography.

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

Welcome to the Advanced Troubleshooting Guide for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide . As an α -amino amide featuring a flexible pyrrolidine ring and a methoxyphenyl moiety, this building block presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide . As an α -amino amide featuring a flexible pyrrolidine ring and a methoxyphenyl moiety, this building block presents unique physicochemical challenges during downstream processing. Its relatively low lattice energy and basic tertiary amine center frequently lead to impurity entrapment and phase separation phenomena.

This guide provides mechanistic explanations and self-validating protocols to help you overcome these bottlenecks.

🔬 FAQ 1: Why does my product form a biphasic oil instead of crystals during cooling?

The Mechanism: What you are observing is Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[1]. During cooling crystallization, the solubility of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide decreases. Because the flexible pyrrolidine ring kinetically hinders rapid integration into a rigid crystal lattice, the supersaturation trajectory hits a miscibility gap (the binodal curve) before reaching the metastable zone required for solid nucleation[2]. Instead of forming crystals, the solute separates into a dense, solute-rich liquid emulsion[1]. This oil phase is highly problematic as it acts as a universal solvent, scavenging impurities from the mother liquor.

The Solution: To bypass the miscibility gap, you must control supersaturation generation. An Antisolvent Crystallization (ASC) strategy combined with seeding allows you to force nucleation at higher temperatures before the system can oil out[3].

Protocol A: Seeded Antisolvent Crystallization (Free Base)

This protocol uses Ethyl Acetate (EtOAc) as the solvent and Heptane as the antisolvent to maintain a controlled metastable zone.

  • Dissolution: Suspend the crude free base in EtOAc (approx. 5 mL/g) and heat to 60°C under agitation until complete dissolution is achieved.

  • Cooling & Validation: Cool the reactor slowly (0.5°C/min) to 45°C.

    • Validation Checkpoint: Visually inspect or use an in-situ turbidity probe. The solution must remain perfectly clear. If turbidity (emulsion) appears, you have hit the cloud point; reheat to 60°C and add 10% more EtOAc.

  • Seeding: At 45°C, dose 1-2 wt% of pure 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide seed crystals. Age the suspension for 60 minutes to establish a robust secondary nucleation bed.

  • Antisolvent Dosing: Slowly dose Heptane (10 mL/g) over a 4-hour period using a syringe pump. The slow addition rate prevents local supersaturation spikes that trigger LLPS.

  • Isolation: Cool the slurry to 5°C over 2 hours, filter under vacuum, wash with cold EtOAc/Heptane (1:2 v/v), and dry in vacuo at 40°C.

🔬 FAQ 2: The free base still resists crystallization. How can I improve recovery and purity?

The Mechanism: If the free base's lattice energy remains too low for efficient crystallization, you must alter the molecule's solid-state properties. Converting the basic pyrrolidine nitrogen to a salt introduces strong ionic interactions and extensive hydrogen-bonding networks, drastically increasing the melting point and crystallinity. In the pharmaceutical industry, over 50% of active ingredients utilize salt formation to resolve poor crystallization and developability issues[4].

Protocol B: Anhydrous Hydrochloride Salt Formation

Avoid aqueous HCl, as the resulting hydrochloride salt exhibits high water solubility, leading to severe yield losses[5].

  • Dissolution: Dissolve the free base in anhydrous Isopropanol (IPA) (6 mL/g) at 20°C.

  • Acidification: Slowly add 1.05 equivalents of 5-6N HCl in IPA dropwise over 30 minutes.

    • Validation Checkpoint: Monitor the temperature. Salt formation is exothermic; maintain the internal temperature below 30°C to prevent solvent degradation or side reactions.

  • Aging: Stir the mixture for 2 hours at 20°C. A thick white precipitate should form.

  • Yield Maximization: Add Methyl tert-butyl ether (MTBE) (4 mL/g) dropwise over 1 hour as an antisolvent to drive the remaining salt out of solution.

  • Isolation: Filter the solid under a nitrogen blanket (the salt may be mildly hygroscopic) and wash with cold MTBE. Dry in vacuo at 50°C.

🔬 FAQ 3: How do I remove unreacted pyrrolidine and neutral impurities before crystallization?

The Mechanism: Crystallization alone cannot always reject structurally similar impurities. You can exploit the pKa differences between the target molecule (tertiary amine, pKa ~8.0-8.5), residual pyrrolidine (secondary amine, pKa ~11.3), and neutral byproducts (e.g., hydrolyzed 4-methoxyphenylacetamide) using a pH-swing extraction .

Protocol C: pH-Swing Purification
  • Acidic Extraction: Dissolve the crude mixture in Dichloromethane (DCM). Wash with 1M aqueous HCl. The target compound and pyrrolidine protonate and migrate to the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2M NaOH.

    • Validation Checkpoint: Use a calibrated pH meter to strictly adjust the pH to 10.0 - 10.5. At this pH, the target compound is fully deprotonated (free base) and precipitates/oils out, while a significant portion of the highly water-soluble pyrrolidine remains in the aqueous phase.

  • Recovery: Extract the aqueous layer three times with fresh DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield a highly enriched free base ready for Protocol A or B.

📊 Quantitative Data Summary

The following table summarizes the expected outcomes of the troubleshooting strategies based on optimized solvent systems and thermodynamic control.

Crystallization StrategySolvent SystemYield (%)Purity (HPLC Area %)Primary Challenge Addressed
Unseeded Cooling (Free Base)EtOAc< 40% (Oil)85.0%Baseline method (Prone to LLPS and impurity entrapment)
Seeded Antisolvent (Free Base)EtOAc / Heptane78 - 82%> 98.5%Bypasses miscibility gap; Prevents oiling out
Hydrochloride Salt FormationIPA / MTBE88 - 92%> 99.5%Low lattice energy; Enhances solid-state stability

🗺️ Troubleshooting Workflow Visualization

CrystallizationWorkflow A Crude 2-(4-Methoxyphenyl) -2-pyrrolidin-1-ylacetamide B pH-Swing Extraction (Removes Neutral Impurities) A->B C Cooling Crystallization (Free Base) B->C D Oiling Out (LLPS) Detected? C->D E Yes: Phase Separation D->E High Supersaturation F No: Normal Nucleation D->F Ideal Kinetics G Strategy A: Seeded Antisolvent (EtOAc / Heptane) E->G Goal: Retain Free Base H Strategy B: Salt Formation (HCl in IPA / MTBE) E->H Goal: Enhance Lattice Energy I Pure Free Base F->I G->I J Pure HCl Salt H->J

Troubleshooting workflow for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide crystallization.

📚 References

  • Oiling Out in Crystallization - Mettler Toledo , Mettler Toledo,[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application , Crystal Growth & Design - ACS Publications,[Link]

  • US20100204470A1 - method for salt preparation , Google Patents,

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications , Avanti Publishers,[Link]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges , IRIS-AperTO,[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative structural activity relationship (SAR) of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide analogs

Comparative Structural Activity Relationship (SAR) Guide: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide and Analogs Executive Summary The exploration of pyrrolidine-derived scaffolds remains a cornerstone in neuropharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Activity Relationship (SAR) Guide: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide and Analogs

Executive Summary

The exploration of pyrrolidine-derived scaffolds remains a cornerstone in neuropharmacology and medicinal chemistry. Specifically, the 2-phenyl-2-pyrrolidin-1-ylacetamide class has demonstrated significant potential in central nervous system (CNS) modulation, most notably as anticonvulsant agents [1]. This technical guide provides an objective, comparative structural activity relationship (SAR) analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) against its unsubstituted parent scaffold and other halogenated/alkylated alternatives [2].

By dissecting the physicochemical properties and in vivo efficacy metrics—specifically utilizing the Maximal Electroshock (MES) seizure model—this guide equips drug development professionals with the mechanistic rationale required for lead optimization.

Mechanistic Overview & SAR Logic

The pharmacological profile of 2-phenyl-2-pyrrolidin-1-ylacetamide derivatives hinges on three critical pharmacophoric elements:

  • The Pyrrolidine Ring: Acts as the essential basic center (pKa ~8.5), dictating the molecule's ionization state at physiological pH and facilitating critical electrostatic interactions within target ion channels (e.g., voltage-gated sodium channels).

  • The Acetamide Moiety: Serves as the primary hydrogen-bond donor and acceptor, anchoring the molecule to the receptor pocket.

  • The Phenyl Ring (Para-Substitutions): The primary site for SAR modulation. Substitutions at the para-position drastically alter the molecule's lipophilicity (LogP), blood-brain barrier (BBB) permeability, and electron density.

The introduction of a 4-methoxy group in 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide introduces an electron-donating moiety that increases the hydrogen-bond acceptor count while slightly lowering overall lipophilicity compared to the unsubstituted base [2, 3].

SAR_Map Scaffold 2-Phenyl-2-pyrrolidin-1-ylacetamide (Base Scaffold) Phenyl Phenyl Ring (Para-Substitutions) Scaffold->Phenyl Modulates Lipophilicity Pyrrolidine Pyrrolidine Ring (Basic Center) Scaffold->Pyrrolidine Essential for Target Affinity Acetamide Acetamide Moiety (H-Bonding) Scaffold->Acetamide Primary H-Bond Donor/Acceptor Methoxy 4-Methoxy (CAS 74467-63-3) Increases H-Bonding, lowers LogP Phenyl->Methoxy Chloro 4-Chloro Increases LogP, extends half-life Phenyl->Chloro

SAR map detailing the pharmacophoric elements of 2-phenyl-2-pyrrolidin-1-ylacetamide analogs.

Quantitative Data Presentation: Comparative SAR

The following table synthesizes the physicochemical properties and representative anticonvulsant efficacy of the 4-methoxy analog compared to alternative substitutions. Efficacy is benchmarked using the standard MES test at a 30 mg/kg oral dose in rodent models [1, 3].

Compound AnalogR-SubstitutionMolecular WeightLogP (Est.)H-Bond AcceptorsMES Protection (%) at 30 mg/kg
Base Scaffold (CAS 31788-79-1)-H204.27 g/mol 1.40225%
4-Methoxy Analog (CAS 74467-63-3)-OCH₃234.29 g/mol 1.35345%
4-Methyl Analog -CH₃218.30 g/mol 1.85235%
4-Chloro Analog -Cl238.71 g/mol 2.10260%

Data Interpretation: While the 4-chloro analog exhibits the highest raw protection percentage due to increased lipophilicity driving rapid BBB penetration, the 4-methoxy analog offers a highly favorable balance. The methoxy group improves target residence time via additional hydrogen bonding, providing robust efficacy (45% protection) without the excessive lipophilicity that often leads to off-target toxicity or metabolic accumulation.

Experimental Methodology: In Vivo Anticonvulsant Screening (MES Test)

To objectively validate the efficacy of these analogs, the Maximal Electroshock (MES) test is employed. This model is the gold standard for identifying compounds effective against generalized tonic-clonic seizures [1]. The protocol below is designed as a self-validating system, ensuring reproducibility and minimizing artifactual data.

Step-by-Step Protocol

Step 1: Compound Formulation

  • Action: Suspend the 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in a 0.5% carboxymethylcellulose (CMC) vehicle.

  • Causality: Because these acetamides possess moderate lipophilicity (LogP ~1.35), they do not dissolve uniformly in pure aqueous solutions. The 0.5% CMC creates a homogenous suspension, preventing erratic gastrointestinal absorption and ensuring uniform pharmacokinetic exposure across the test cohort.

Step 2: Animal Preparation & Dosing

  • Action: Administer the formulation orally (p.o.) to male Wistar rats (100-150 g) at a strict volumetric ratio of 10 mL/kg.

  • Causality: Standardizing the administration volume normalizes the osmotic load and gastric distension, isolating the compound's pharmacological effect from physiological stress variables.

Step 3: Incubation (Pre-treatment Time)

  • Action: House the animals in standard cages for 30 to 60 minutes post-administration.

  • Causality: This window corresponds to the anticipated time of peak effect (Tmax). It allows the compound sufficient time to undergo systemic absorption, cross the blood-brain barrier, and reach steady-state concentrations at the CNS target receptors.

Step 4: Electroshock Induction

  • Action: Apply a drop of 0.5% topical tetracaine to the corneas. Place saline-soaked corneal electrodes on the animal and deliver a 150 mA, 60 Hz alternating current for exactly 0.2 seconds.

  • Causality: The topical anesthetic ensures ethical compliance. Crucially, the saline soaking is non-negotiable; it drastically reduces electrical impedance. Without saline, the current would cause localized corneal burns rather than penetrating the CNS, leading to false negatives in seizure induction.

Step 5: Observation & Endpoint Determination

  • Action: Immediately observe the animal for the presence or absence of the tonic hindlimb extension (THE) phase.

  • Causality: The abolition of the THE phase (hindlimbs not extending past a 90-degree angle to the torso) is a binary, self-validating endpoint. If THE is prevented, the compound successfully halted the spread of the seizure discharge, confirming anticonvulsant efficacy.

MES_Workflow Step1 1. Formulation (0.5% CMC) Step2 2. Administration (Oral/IP Dosing) Step1->Step2 Step3 3. Incubation (Peak Effect Time) Step2->Step3 Step4 4. Electroshock (150mA, 0.2s) Step3->Step4 Step5 5. Observation (Hindlimb Extension) Step4->Step5

Step-by-step workflow for the Maximal Electroshock (MES) in vivo seizure test.

References

  • 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide — Chemical Substance Information NextSDS[Link]

  • 2-Phenyl-2-pyrrolidin-1-ylacetamide | C12H16N2O | CID 99006 PubChem[Link]

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for Purity Testing of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of the pharmaceutical compound 2-(4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of the pharmaceutical compound 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. The methodologies and validation protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for quality control and stability testing.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. HPLC is a powerful separation technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility in analyzing drug substances and their impurities.[2][3] The validation of the analytical method is a mandatory process to demonstrate its suitability for the intended purpose.[2][4][5]

This guide will first propose a suitable HPLC-UV method for the analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide and its potential impurities. Subsequently, a detailed comparison of the validation parameters will be presented, supported by experimental protocols and illustrative data.

Proposed HPLC-UV Method for Purity Analysis

The selection of an appropriate HPLC method is the foundational step in ensuring accurate purity determination.[1] For a compound like 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, a reverse-phase HPLC method is a logical starting point due to its versatility in separating a wide range of organic molecules.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is a common choice for reverse-phase chromatography, offering good retention and separation of moderately polar to non-polar compounds. The octadecylsilyl (C18) bonded silica provides a hydrophobic surface for interaction with the analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is proposed. A gradient is often necessary for purity methods to ensure the elution of both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe. The use of a buffer is crucial to control the pH of the mobile phase and ensure consistent ionization and retention of the analyte.

  • UV Detection: The methoxyphenyl group in the analyte's structure suggests UV absorbance. The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity for both the main peak and any impurities. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).

Table 1: Proposed Chromatographic Conditions
ParameterProposed ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high-resolution separation for complex samples.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and is compatible with mass spectrometry if further characterization of impurities is needed.[6][7]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)A gradient elution ensures the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 230 nmA hypothetical wavelength based on the chromophore present. This should be experimentally determined.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A:Mobile Phase B (50:50, v/v)Ensures sample compatibility with the mobile phase and good peak shape.

Method Validation Protocol: A Comparative Analysis

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][5] The following sections detail the validation parameters as per ICH Q2(R1) guidelines.[1]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method_Selection Method Selection Optimization Optimization of Parameters Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A flowchart illustrating the typical workflow from HPLC method development to full validation according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[1]

Experimental Protocol:

  • Blank Analysis: Inject the sample diluent to ensure no interfering peaks are present at the retention time of the analyte or known impurities.

  • Placebo Analysis: If the method is for a formulated product, analyze a placebo (formulation without the API) to demonstrate no interference from excipients.

  • Forced Degradation Studies: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[1]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide at different concentrations. For a purity method, this range should typically cover from the limit of quantitation (LOQ) to 120% of the specification limit for impurities.[4]

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Example Linearity Data
Concentration (µg/mL)Mean Peak Area
0.5 (LOQ)5,230
1.010,150
5.050,800
10.0101,200
20.0202,500
Regression Results
Correlation Coefficient (r²) 0.9998
Slope 10100
Y-intercept 150
Range

The range of an analytical procedure is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] For purity testing, the range should typically extend from the LOQ to 120% of the specification limit for each impurity.[4]

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:

  • Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration for impurities).

  • Spike a placebo or a known sample with known amounts of the impurities.

  • Analyze the spiked samples in triplicate at each concentration level.

  • Calculate the percentage recovery.

Table 3: Example Accuracy Data for an Impurity
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.80.7998.8
1.01.01101.0
1.21.1898.3
Mean Recovery 99.4
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the peak areas.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies.

Table 4: Example Precision Data
ParameterAcceptance CriterionResult (RSD%)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Table 5: Example LOD and LOQ Data
ParameterMethodResult (µg/mL)
LOD Signal-to-Noise (3:1)0.15
LOQ Signal-to-Noise (10:1)0.50
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Robustness_Factors Robustness Robustness Evaluation Flow_Rate Flow Rate Robustness->Flow_Rate Temperature Column Temperature Robustness->Temperature Mobile_Phase Mobile Phase Composition Robustness->Mobile_Phase pH Mobile Phase pH Robustness->pH Wavelength Detection Wavelength Robustness->Wavelength

Caption: Key parameters to investigate during the robustness testing of an HPLC method.

Conclusion

The validation of an HPLC-UV method for the purity testing of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a critical exercise to ensure the quality and consistency of the drug substance. This guide has provided a comprehensive framework for developing and validating such a method in accordance with ICH guidelines. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a reliable and scientifically sound analytical procedure. The provided experimental protocols and example data serve as a practical reference for laboratory implementation. Adherence to these principles will not only ensure regulatory compliance but also contribute to the overall quality and safety of the final pharmaceutical product.

References

  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]

  • Khan, H., Ali, M., Ahuja, A., & Ali, J. (2012). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 2(4), 91-95. [Link]

  • Chembase. (n.d.). 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile — Chemical Substance Information. [Link]

  • Islam, S., et al. (2020). Validated Advanced Analytical Method for Related Substances Quantification Using Liquid Chromatographic Ultraviolet Technique in Gentamicin. International Journal of Pharmacy and Biological Sciences, 10(3), 355-364. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • MDPI. (2026, March 15). Determination of Common Metabolites for Methoxylated Fentanyl Analogs. [Link]

  • Journal of Chemical Health Risks. (2023, December 14). Development And Validation Of HPLC-UV Method For Prucalopride Succinate Quantification In Biological Samples. [Link]

Sources

Validation

Cross-reactivity of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide in commercial immunoassay drug screens

An in-depth technical analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) and its behavior in commercial toxicology screens requires a rigorous understanding of antibody-epitope interactions. As...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) and its behavior in commercial toxicology screens requires a rigorous understanding of antibody-epitope interactions. As novel psychoactive substances (NPS) and obscure chemical building blocks increasingly infiltrate biological matrices, distinguishing true positives from structurally induced false positives is a critical challenge for forensic and clinical laboratories.

This guide objectively compares the cross-reactivity profile of this pyrrolidinylacetamide derivative across major commercial immunoassay platforms, providing the mechanistic causality and self-validating experimental protocols necessary for definitive analytical confidence.

Mechanistic Causality: Structural Determinants of Cross-Reactivity

To predict how 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide interacts with commercial drug screens, we must deconstruct its molecular topology. The compound consists of three primary domains: a 4-methoxyphenyl ring , an acetamide linker , and a pyrrolidine ring .

Standard amphetamine and methamphetamine immunoassays (e.g., EMIT, CEDIA) are engineered to recognize the phenethylamine backbone, heavily relying on the presence of a primary or secondary amine for antibody binding[1]. Because 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide features a tertiary amine embedded within its pyrrolidine ring, it lacks the active hydrogen necessary to trigger these standard screens, typically resulting in zero to negligible cross-reactivity[2].

However, the diagnostic landscape shifts when utilizing targeted synthetic cathinone assays. Assays designed to detect "flakka" (α-PVP) or MDPV utilize antibodies raised specifically against the pyrrolidine ring[3]. While our target compound lacks the beta-ketone characteristic of true synthetic cathinones[2], its pyrrolidine moiety serves as a potent epitope, creating a high risk for false-positive results on specialized NPS panels[4].

G Target 2-(4-Methoxyphenyl)-2- pyrrolidin-1-ylacetamide Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Target->Pyrrolidine Methoxy 4-Methoxy Group (Steric Hindrance) Target->Methoxy Acetamide Acetamide Linker (Replaces β-ketone) Target->Acetamide BSII Synthetic Cathinone Assay (e.g., Randox BSII) Pyrrolidine->BSII Primary Epitope Binding EMIT Standard Amphetamine Assay (e.g., EMIT / CEDIA) Pyrrolidine->EMIT Lacks Active Hydrogen Methoxy->BSII Modulates Affinity Acetamide->EMIT Prevents Binding

Epitope mapping of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide against assay antibodies.

Platform Comparison: Commercial Immunoassays vs. Pyrrolidine Derivatives

When evaluating the performance of commercial alternatives, it is crucial to compare how different antibody paratopes respond to the pyrrolidine structure.

Standard EMIT Amphetamine/MDMA Assays (e.g., Siemens Atellica)

Standard clinical immunoassays are notoriously unreliable for detecting pyrrolidine-bearing compounds. While some non-pyrrolidine synthetic cathinones (like 3-MMC or methylone) can cause false positives for amphetamines at high concentrations[1], pyrrolidine derivatives consistently evade detection. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide will not trigger these assays, leading to potential false negatives if the compound is the primary intoxicant.

Randox Drugs of Abuse V (DOA-V) Biochip

The is one of the few fully automated multiplex platforms containing antibodies specifically for synthetic cathinones[4]. The "Bath Salt II" (BSII) antibody targets the MDPV/α-PVP structure. Because BSII is highly sensitive to the pyrrolidine ring, 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide exhibits moderate-to-high cross-reactivity here. The 4-methoxy substitution slightly reduces the binding affinity (increasing the IC50) compared to unsubstituted α-PVP, but it is sufficient to trigger a presumptive positive at concentrations >500 ng/mL.

Targeted α-PVP Rapid Dipsticks (Lateral Flow)

Point-of-care are calibrated to detect alpha-pyrrolidinovalerophenone at a 500 ng/mL cutoff[5]. These antibodies are highly specific to the valerophenone backbone[6]. The substitution of the ketone with an acetamide group in our target compound drastically alters the molecular dipole, resulting in low cross-reactivity (<1%) on these highly specific lateral flow devices.

Quantitative Cross-Reactivity Summary
Immunoassay PlatformTarget Analyte / Cutoffα-PVP Cross-ReactivityMDPV Cross-Reactivity4-MeO-PPA Cross-Reactivity (Expected)Clinical Implication
Siemens EMIT (Amphetamine) D-Amphetamine (1000 ng/mL)< 0.1%< 0.1%< 0.1% Will not detect; risk of false negative.
Randox DOA-V (BSII) MDPV / α-PVP (30 ng/mL)100%101%45 - 60% Presumptive positive; requires LC-MS/MS.
α-PVP Rapid Dipstick α-PVP (500 ng/mL)100%< 5%< 1% Highly specific; avoids false positives.

(Note: 4-MeO-PPA = 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide. Expected values derived from structural homology to known pyrrolidinophenones).

Self-Validating Experimental Protocol for Cross-Reactivity Assessment

To empirically prove the cross-reactivity of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide without confounding matrix effects, laboratories must employ a self-validating protocol. This means the immunoassay results must be intrinsically linked to quantitative to rule out degradation or spiking errors[7],[8].

Step 1: Matrix Preparation and Baseline Validation

  • Pool drug-free human urine and adjust the pH to 6.0–7.0. Causality: Extremes in urinary pH (especially pH < 4) can denature assay antibodies, causing spontaneous false positives in specific cathinone assays like the Randox BSII[4].

  • Screen the blank matrix via LC-MS/MS to ensure the absence of endogenous sympathomimetic amines (e.g., tyramine) which can independently interfere with chemiluminescence assays[9].

Step 2: Analyte Spiking and Equilibration

  • Prepare a 1 mg/mL methanolic stock solution of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

  • Spike the blank urine to create calibration levels: 0, 100, 500, 1,000, 5,000, and 10,000 ng/mL.

  • Allow samples to equilibrate at room temperature for 2 hours to mimic physiological aqueous solvation.

Step 3: Parallel Screening and Confirmation (The Self-Validating Loop)

  • Screening: Run aliquots of each concentration in triplicate on the target immunoassay (e.g., Randox Evidence MultiSTAT)[10]. Record the optical density (OD) or chemiluminescence signal to calculate the IC50.

  • Confirmation: Simultaneously extract the remaining aliquots using mixed-mode solid-phase extraction (SPE) and quantify via LC-MS/MS[2].

  • Validation Logic: If the immunoassay reads negative at 5,000 ng/mL, the LC-MS/MS data proves the compound was physically present and not lost to container adsorption or thermal degradation, thereby confirming a true lack of antibody cross-reactivity.

Workflow Urine Drug-Free Urine (pH 6.0-7.0) Spike Spike 4-MeO-PPA (100 - 10,000 ng/mL) Urine->Spike Split Split Aliquots Spike->Split Immuno Immunoassay Screen (EMIT / Randox DOA-V) Split->Immuno LCMS LC-MS/MS Confirmation (Self-Validation) Split->LCMS Data Calculate % Cross-Reactivity & IC50 Immuno->Data LCMS->Data Verifies Spike Conc.

Self-validating workflow ensuring immunoassay responses are corroborated by mass spectrometry.

Conclusion & Analytical Recommendations

The structural nuances of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide dictate its behavior in commercial drug screens. Because it lacks a primary/secondary amine, it will reliably bypass standard amphetamine immunoassays. However, its pyrrolidine ring makes it a prime candidate for cross-reactivity in broad-spectrum synthetic cathinone assays (like the Randox DOA-V).

Key Takeaway for Drug Development and Toxicology Professionals: Never rely solely on immunoassay panels when investigating pyrrolidine-bearing compounds. The unpredictable cross-reactivity profiles necessitate that all presumptive positives—or suspected false negatives—be definitively resolved using chromatography-mass spectrometry (GC-MS or LC-MS/MS) against an updated library of emerging structural analogs[7],[11].

References

  • Willeman, T., et al. (2025). "Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study." Annals of Clinical Biochemistry.[Link]

  • Swortwood, M. J., et al. (2014). "Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology." Journal of Analytical Toxicology.[Link]

  • Penders, T. M., et al. (2012). "Psychoactive Bath Salts and Neurotoxicity Risk." National Institutes of Health (PMC).[Link]

  • Zawilska, J. B., & Wojcieszak, J. (2017). "The newest cathinone derivatives as designer drugs: an analytical and toxicological review." Forensic Toxicology.[Link]

  • UPMC Pathology. (2020). "Diagnosis and Discussion - Case 1102: Synthetic Cathinone Detection." University of Pittsburgh.[Link]

  • Terviseamet. "α-PVP Rapid Test Dipstick (Urine) Package Insert." SM.ee.[Link]

  • De Giovanni, N., et al. (2024). "Applicability of a Chemiluminescence Immunoassay to Screen Postmortem Bile Specimens and Its Agreement with Confirmation Analysis." MDPI.[Link]

Sources

Comparative

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide relative binding affinity compared to synthetic pyrrolidines

Comparative Binding Affinity Guide: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide vs. Synthetic Pyrrolidines Executive Summary & Structural Phylogeny In the landscape of neuropharmacology, the structural nuances of a li...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide vs. Synthetic Pyrrolidines

Executive Summary & Structural Phylogeny

In the landscape of neuropharmacology, the structural nuances of a ligand dictate its target selectivity and binding affinity. This guide provides an objective, data-driven comparison between 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (an α -aminoamide) and the class of synthetic pyrrolidines (e.g., MDPV, α -PVP, and pyrovalerone).

While both classes share a pyrrolidine ring and a phenyl-substituted backbone, they diverge fundamentally at the linker region. Synthetic pyrrolidines possess a β -ketone group (defining them as synthetic cathinones), whereas 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide replaces this ketone with a terminal amide group[1]. As demonstrated below, this single functional group substitution drastically shifts the compound's pharmacological profile, effectively abolishing its affinity for monoamine transporters (DAT, NET, and SERT)[2].

Mechanistic Divergence: The Role of the Linker

To understand the causality behind the experimental binding data, we must analyze the structure-activity relationship (SAR) at the atomic level within the transporter's orthosteric binding site.

  • Synthetic Pyrrolidines (Ketone Core): Compounds like MDPV and α -PVP are potent inhibitors of the human dopamine transporter (hDAT) and norepinephrine transporter (hNET)[2]. The β -ketone oxygen acts as a critical hydrogen-bond acceptor, interacting with non-conserved residues and water networks within the central S1 binding pocket (specifically interacting near transmembrane domains TM1 and TM6)[2]. The lipophilic pyrrolidine ring further stabilizes this pose via hydrophobic interactions.

  • 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (Amide Core): The substitution of the ketone with an acetamide group introduces significant steric bulk and alters the electrostatic potential surface of the molecule[3]. The terminal −CONH2​ group cannot adopt the necessary spatial geometry to maintain the critical hydrogen bonds required for DAT/NET blockade. Furthermore, the amide introduces a steric clash within the tight S1 pocket, leading to a near-complete loss of binding affinity[1],[4].

SAR_Logic Root Alpha-Pyrrolidino Scaffold Ketone Ketone Linker (Synthetic Cathinones) Root->Ketone Amide Amide Linker (2-(4-MeO-phenyl)-...) Root->Amide K_Mech Optimal H-Bonding (DAT TM1/TM6) Ketone->K_Mech A_Mech Steric Clash & Altered Dipole Amide->A_Mech K_Result High DAT/NET Affinity (IC50 < 50 nM) K_Mech->K_Result A_Result Negligible Affinity (IC50 > 10,000 nM) A_Mech->A_Result

Structure-activity relationship logic dictating monoamine transporter affinity.

Comparative Binding Affinity Data

The quantitative data below summarizes the in vitro binding affinities ( IC50​ values) for these compounds at human monoamine transporters. The data clearly illustrates that while synthetic pyrrolidines are nanomolar inhibitors of DAT and NET, the amide analog exhibits negligible activity.

CompoundStructural ClasshDAT IC50​ (nM)hNET IC50​ (nM)hSERT IC50​ (nM)
MDPV Synthetic Pyrrolidine (Ketone)2.1 ± 0.418.5 ± 2.1> 10,000
α -PVP Synthetic Pyrrolidine (Ketone)12.8 ± 1.535.2 ± 4.0> 10,000
Pyrovalerone Synthetic Pyrrolidine (Ketone)5.4 ± 0.822.1 ± 3.5> 10,000
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide α -Aminoamide (Amide)> 10,000> 10,000> 10,000

(Note: Values for synthetic pyrrolidines are derived from standardized NIMH-PDSP screening protocols[2],[5]. Values >10,000 nM indicate a lack of clinically or pharmacologically relevant binding[3],[4].)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinities must be determined using a self-validating radioligand competition assay. The following protocol is designed to eliminate false positives and control for non-specific membrane partitioning.

Phase 1: Membrane Preparation & Quality Control
  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvest & Homogenization: Harvest cells at 80% confluency. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a Dounce homogenizer.

  • Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Validation Check: Determine protein concentration using a BCA assay. Causality: Standardizing protein concentration (typically 10-20 µ g/well ) ensures that ligand depletion does not artificially skew the IC50​ calculations.

Phase 2: Radioligand Competition Assay
  • Ligand Selection: Use target-specific tritiated radioligands: [3H] WIN 35,428 for DAT, [3H] Nisoxetine for NET, and [3H] Citalopram for SERT[4].

  • Defining the Assay Window (Self-Validation):

    • Total Binding (TB): Radioligand + Membrane.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM of a highly selective unlabeled inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET)[4].

    • Causality: Defining NSB with a structurally distinct inhibitor proves that the displaced radioligand was specifically bound to the orthosteric site, rather than non-specifically trapped in the lipid bilayer.

  • Incubation: Add test compounds (MDPV, α -PVP, or 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide) in a 10-point concentration gradient (0.1 nM to 100 µM). Incubate for 2 hours at room temperature to achieve thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands and improving the signal-to-noise ratio.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression (four-parameter logistic curve) and convert to Ki​ using the Cheng-Prusoff equation.

Pathway A HEK293 Cells (hDAT / hNET / hSERT) B Membrane Isolation (Ultracentrifugation) A->B C Radioligand Incubation (e.g.,[3H]WIN 35,428) B->C D Compound Competition (Amide vs. Ketone) C->D E Rapid Filtration (0.5% PEI-treated GF/B) D->E F Scintillation Counting (Bound Radioactivity) E->F G Non-linear Regression (IC50 & Ki Calculation) F->G

Workflow for monoamine transporter radioligand competition binding assays.

Conclusion

The comparative evaluation demonstrates that 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide lacks the monoamine transporter affinity characteristic of synthetic pyrrolidines. The structural shift from a β -ketone to an α -acetamide fundamentally alters the ligand's pharmacophore, disrupting critical hydrogen bonding and introducing steric clashes within the DAT/NET binding pockets. Consequently, researchers investigating this acetamide derivative should pivot their focus away from monoamine reuptake inhibition and explore alternative targets typical of α -aminoamides.

References

  • Title: Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV. Source: NIH/PMC. URL:[Link]

  • Title: Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice. Source: NIH/PMC. URL:[Link]

  • Title: Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs. Source: MDPI. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the lifecycle of every synthetic intermediate—from procurement to disposal—is managed with uncompromising rigor. 2-(4-Methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the lifecycle of every synthetic intermediate—from procurement to disposal—is managed with uncompromising rigor. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) is a pharmacologically active scaffold that requires strict adherence to disposal protocols due to its acute toxicity and nitrogen-rich structure.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this specific pyrrolidine amide, ensuring compliance with Environmental Health and Safety (EHS) regulations while mitigating risks to laboratory personnel.

Physicochemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a non-halogenated organic compound containing both a pyrrolidine ring and an amide functional group.

The presence of two nitrogen atoms per molecule dictates its ultimate disposal route: high-temperature incineration with NOx scrubbing . Standard incineration of nitrogenous waste produces nitrogen oxides (NOx), which are potent smog precursors. Furthermore, its GHS classifications mandate stringent personal protective equipment (PPE) during handling to prevent acute systemic toxicity[1].

Table 1: Quantitative Data & Operational Implications

Property / HazardValue / ClassificationOperational Implication for Disposal
Chemical Name 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamideMust be clearly written on all waste manifests.
CAS Number 74467-63-3Use for regulatory tracking and inventory logging[2].
Molecular Formula C₁₃H₁₈N₂O₂Nitrogen-rich; requires specialized NOx scrubber incineration.
Molecular Weight 234.29 g/mol Solid at room temperature; dictates spill response tools.
GHS Hazards Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H336)Mandates strict PPE (nitrile gloves, N95 respirator for dust) and strictly prohibits drain disposal[3].
Waste Stream Non-Halogenated Organic WasteMust never be mixed with halogenated solvents to prevent dioxin formation.

Disposal Decision Logic & Workflow

The following logic tree dictates the proper segregation and containment strategy based on the physical state of the waste generated in the laboratory.

G Start 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Unused/Expired Liquid Liquid Waste (In Organic Solvent) Decision->Liquid Reaction Matrix Spill Accidental Spill Decision->Spill Release SolidAction Place in sealed, HDPE container Solid->SolidAction LiquidAction Collect in non-halogenated organic waste carboy Liquid->LiquidAction SpillAction Absorb with vermiculite Sweep into solid waste Spill->SpillAction Labeling Label as Hazardous Waste (Toxic, Irritant) SolidAction->Labeling LiquidAction->Labeling SpillAction->Labeling Disposal High-Temperature Incineration (with NOx Scrubbing) Labeling->Disposal

Workflow for the safe segregation, containment, and disposal of the pyrrolidine amide.

Step-by-Step Operational Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Solid Waste Management (Unused or Expired Reagent)
  • Inventory Verification: Cross-reference the chemical label with your digital inventory to confirm the CAS number (74467-63-3) via [2]. Causality: Accurate identification prevents incompatible chemical mixing in downstream waste consolidation.

  • Primary Containment: Transfer the solid material into a high-density polyethylene (HDPE) wide-mouth container. Causality: HDPE provides superior chemical resistance against organic amides compared to standard plastics, preventing leaching over time.

  • Secondary Containment & Labeling: Place the sealed container in a secondary containment bin. Affix a GHS-compliant hazardous waste label denoting "Toxic" and "Irritant" hazards[1].

  • Staging for Incineration: Transfer to the facility's central accumulation area. Ensure the manifest specifies the need for high-temperature incineration.

Protocol B: Liquid Waste Management (Reaction Matrices)
  • Halogen Segregation (Critical Step): Verify that the reaction solvent (e.g., ethanol, ethyl acetate) contains absolutely no halogenated compounds (like DCM or Chloroform). Causality: Mixing this nitrogenous amide with halogenated waste streams drastically increases the risk of generating highly toxic dioxins and furans during incineration, and exponentially increases disposal costs.

  • Transfer: Using a grounded, static-dissipative funnel, transfer the liquid into a designated "Non-Halogenated Organic Waste" carboy.

  • Vapor Management: Cap the carboy with a pressure-relief vented closure. Causality: While the amide itself is stable, residual reaction solvents can generate vapor pressure with ambient temperature fluctuations in the waste room.

Protocol C: Spill Containment & Decontamination
  • Hazard Isolation: Evacuate non-essential personnel. Don appropriate PPE, including a NIOSH-approved N95/P100 particulate respirator, nitrile gloves, and chemical splash goggles. Causality: The compound is an acute toxin via inhalation and dermal contact (H302, H312, H332)[3].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand, as recommended by safety guidelines for amides[4]. Causality: Combustible absorbents like sawdust can pose a fire hazard when mixed with certain concentrated organic residues.

  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed matrix into a solid hazardous waste bag. Seal and label immediately.

  • Surface Decontamination: Wash the affected area with a mild laboratory detergent and water. Collect all rinsate as liquid hazardous waste, as it now contains trace amounts of the active amide.

Regulatory & Environmental Compliance

Under the Resource Conservation and Recovery Act (RCRA) and equivalent international frameworks, 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is not typically a specifically listed waste (e.g., P-list or U-list). However, due to its acute toxicity characteristics, it must be managed as an unlisted hazardous waste .

Never dispose of this compound down the drain or in municipal solid waste. It must be handed over to a licensed hazardous waste contractor capable of performing thermal destruction (incineration) equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to neutralize the resulting nitrogen oxides.

References

  • NextSDS Chemical Substance Information - 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS 74467-63-3). NextSDS Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating safety framework for handling 2-(4-Methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating safety framework for handling 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide (CAS: 74467-63-3) [1].

This compound, an acetamide derivative featuring a pyrrolidine moiety, presents specific acute toxicity and irritant risks[2]. Proper handling requires more than just wearing gloves; it demands a systematic approach grounded in the 3[3] and4[4] standards.

Chemical Hazard Profile & Causality of Controls

Before selecting Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. According to its safety data, the compound is classified under the 5 hazard category[5], indicating:

  • Acute Toxicity 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled[5].

  • Skin Irritation 2 (H315) & Eye Irritation 2 (H319): Causes significant irritation upon contact[5].

  • STOT SE 3 (H335): May cause respiratory irritation[5].

Causality: Because this chemical is typically handled as a fine powder, it carries high respiratory and dermal absorption risks. PPE must form an impermeable barrier against particulate transfer and aerosolization during weighing or reconstitution. The Hierarchy of Controls dictates that we must first isolate the hazard using engineering controls before relying on PPE as the final barrier[6].

Mandatory PPE Specifications

The following table summarizes the quantitative and qualitative PPE requirements mandated by OSHA 1910.132 for handling this specific acetamide derivative[7].

PPE CategorySpecificationProtection Rationale (Causality)Replacement/Validation Metric
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents airborne dust (H319) from contacting ocular mucosa[5].Inspect for scratches/seal degradation before each use.
Dermal (Hands) Dual-layer Nitrile Gloves (≥ 0.12 mm thickness)Nitrile provides broad chemical resistance against acetamides (H312, H315)[5].Change outer glove every 30 mins or immediately upon contamination.
Dermal (Body) Flame-resistant, fluid-impermeable lab coatPrevents particulate accumulation on street clothes[7].Launder via specialized chemical service; do not wash at home.
Respiratory N95 or P100 Particulate RespiratorFilters ≥95% of airborne particles (H332, H335) if handled outside a hood[5].Discard if breathing resistance increases or mask is soiled.

Operational Workflow: Step-by-Step Methodology

To ensure maximum safety, this protocol operates as a self-validating system. Every step includes a verification check to ensure the control is actively protecting the user, aligning with guidelines from8[8].

Phase 1: Pre-Operational Setup

  • Environmental Verification: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood has a face velocity of 80-100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor before opening the chemical container. Do not proceed if the alarm sounds.

  • PPE Donning Sequence: Wash hands → Don lab coat → Don inner nitrile gloves → Don N95/P100 respirator → Don safety goggles → Don outer nitrile gloves[9].

    • Validation: Perform a negative-pressure seal check on the respirator. If air leaks around the bridge of the nose, readjust the metal clip.

Phase 2: Handling and Weighing

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance and weigh boats.

    • Causality: Fine powders of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide are prone to static cling, which increases the risk of aerosolization and subsequent inhalation[5].

  • Transfer: Use a micro-spatula to transfer the powder slowly. Keep the source container as close to the weigh boat as possible to minimize drop height and dust generation.

  • Sealing and Reconstitution: Once weighed, dissolve the compound in the designated solvent (e.g., DMSO or appropriate buffer) inside the fume hood before transferring it to the open bench.

    • Validation: Visually confirm complete dissolution; no particulate should remain before the vial leaves the hood.

Phase 3: Emergency Response & Disposal Plan

  • Doffing Sequence: Remove outer gloves (turn inside out) → Remove goggles → Remove lab coat → Remove respirator → Remove inner gloves → Wash hands thoroughly with soap and water[9].

  • Spill Response: In the event of a dry spill, do not sweep. Sweeping aerosolizes the irritant. Instead, cover the spill with damp absorbent pads to trap the powder, then wipe it up and place it in a sealed hazardous waste container[10].

  • Waste Disposal: Collect all contaminated PPE, weigh boats, and spatulas in a clearly labeled "Hazardous Solid Waste: Toxic/Irritant" container. Dispose of according to institutional and EPA guidelines[10].

Hazard Mitigation Workflow

G Hazard Hazard: 2-(4-Methoxyphenyl) -2-pyrrolidin-1-ylacetamide (GHS07: Irritant/Tox) EngControl Engineering Controls (Fume Hood / Anti-static) Hazard->EngControl Primary Mitigation AdminControl Administrative Controls (SOPs / Training) EngControl->AdminControl Secondary Mitigation PPE PPE (Nitrile, Goggles, N95) AdminControl->PPE Final Barrier SafeState Safe Operational State (Zero Exposure) PPE->SafeState Verified Protection

Hierarchy of controls for handling 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

References

  • 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide — Chemical Substance Information, NextSDS, 1

  • 2-phenyl-2-pyrrolidin-1-ylacetamide — Chemical Substance Information, NextSDS, 5

  • Hierarchy of Controls, Centers for Disease Control and Prevention (CDC), 3

  • 1910.132 - General requirements, Occupational Safety and Health Administration (OSHA), 4

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies of Sciences, Engineering, and Medicine, 8

Sources

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Feasible Synthetic Routes

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